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  • Product: 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid
  • CAS: 33459-12-0

Core Science & Biosynthesis

Foundational

2-(4-Methoxyphenoxy)-5-nitrobenzoic acid CAS 33459-12-0 properties

This technical guide provides an in-depth analysis of 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid (CAS 33459-12-0) , a functionalized diaryl ether used primarily as a pharmacophore probe in taste modulation research and as...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid (CAS 33459-12-0) , a functionalized diaryl ether used primarily as a pharmacophore probe in taste modulation research and as a versatile intermediate in medicinal chemistry.

Structural Analog to Lactisole & Functionalized Diaryl Ether Scaffold

Executive Summary

2-(4-Methoxyphenoxy)-5-nitrobenzoic acid is a specialized organic compound belonging to the class of nitro-functionalized diaryl ethers.[1] It is chemically significant as the benzoic acid analog of Lactisole (2-(4-methoxyphenoxy)propanoic acid), a potent sweet taste inhibitor.

While Lactisole utilizes a flexible propionic acid tail to bind to the transmembrane domain of the T1R3 sweet taste receptor , CAS 33459-12-0 presents a rigidified benzoate pharmacophore. This structural distinction makes it a critical tool for Structure-Activity Relationship (SAR) studies, probing the steric and electronic requirements of the T1R3 allosteric binding pocket. Beyond taste research, its electron-deficient nitro group and carboxylic acid moiety make it a valuable scaffold for synthesizing complex biaryl ether therapeutics and agrochemicals.

Chemical Identity & Physicochemical Properties[2][3][4][5]

The compound is a solid, typically isolated as a pale yellow to beige crystalline powder.[2] Its high melting point reflects the strong intermolecular hydrogen bonding typical of nitrobenzoic acids.

PropertyData
CAS Registry Number 33459-12-0
IUPAC Name 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid
Molecular Formula C₁₄H₁₁NO₆
Molecular Weight 289.24 g/mol
Melting Point 173–175 °C
Predicted Boiling Point 430.9 ± 45.0 °C (at 760 mmHg)
Predicted Density 1.387 ± 0.06 g/cm³
pKa (Acid) ~2.08 (Predicted)
Solubility Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water.[3]

Synthesis & Production Protocols

The synthesis of CAS 33459-12-0 relies on a Nucleophilic Aromatic Substitution (SNAr) mechanism. The presence of the nitro group at the para position relative to the leaving group (chlorine) activates the benzene ring, facilitating the attack by the phenoxide nucleophile.

Stage 1: Precursor Synthesis (Nitration)

Target: 2-Chloro-5-nitrobenzoic acid[4]

  • Reagents: 2-Chlorobenzoic acid, Conc. H₂SO₄, Fuming HNO₃.

  • Protocol:

    • Dissolve 2-chlorobenzoic acid in concentrated sulfuric acid at 0°C.

    • Add fuming nitric acid dropwise, maintaining temperature <10°C to prevent dinitration.

    • Stir at room temperature for 12 hours.

    • Pour onto crushed ice. Filter the precipitate and recrystallize from water.

    • Yield: ~90% (Melting Point: 164–165°C).

Stage 2: Diaryl Ether Coupling (SNAr)

Target: 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid[1][3]

This step utilizes the "Ullmann-type" ether synthesis conditions, optimized for activated aryl halides.

Reagents:

  • Substrate: 2-Chloro-5-nitrobenzoic acid (1.0 eq)

  • Nucleophile: 4-Methoxyphenol (1.1 eq)

  • Base: Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Catalyst (Optional): Copper powder (if reaction is sluggish)

  • Solvent: DMF or DMSO

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-5-nitrobenzoic acid (10 mmol) and 4-methoxyphenol (11 mmol) in 20 mL of DMF.

  • Deprotonation: Add anhydrous K₂CO₃ (25 mmol). The mixture may bubble slightly as the phenol is deprotonated.

  • Reaction: Heat the mixture to 100–110°C under nitrogen atmosphere for 4–6 hours. Monitor by TLC (mobile phase: Ethyl Acetate/Hexane 1:1) for the disappearance of the chloro-benzoic acid.[5]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour into 100 mL of ice-cold 1N HCl. The acidification is critical to protonate the carboxylate salt and precipitate the free acid.

    • A solid precipitate will form.[6] Stir for 30 minutes.

  • Purification:

    • Filter the crude solid.[6]

    • Wash with water to remove residual DMF and inorganic salts.

    • Recrystallize from Ethanol/Water (80:20) to obtain pale yellow crystals.

    • Validation: Confirm Melting Point (173–175°C) and ¹H-NMR.

Synthesis Logic Visualization

SynthesisPathway Start 2-Chlorobenzoic Acid Step1 Nitration (HNO3/H2SO4, 0°C) Start->Step1 Inter 2-Chloro-5-nitrobenzoic acid (Activated Electrophile) Step1->Inter Step2 SnAr Coupling (4-Methoxyphenol, K2CO3, DMF) Inter->Step2 Final 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid (CAS 33459-12-0) Step2->Final

Figure 1: Synthetic pathway converting 2-chlorobenzoic acid to the target diaryl ether via nitration and nucleophilic aromatic substitution.

Biological Relevance & Applications[4][6]

Sweet Taste Inhibition (SAR Probe)

The primary research interest in CAS 33459-12-0 lies in its structural homology to Lactisole , a commercial sweet taste inhibitor.

  • Mechanism: Lactisole inhibits the sweet taste receptor (T1R3 subunit) by binding to the transmembrane domain, stabilizing the receptor in an inactive conformation.

  • Structural Comparison:

    • Lactisole: 2-(4-methoxyphenoxy)propanoic acid. Flexible aliphatic tail.

    • CAS 33459-12-0: 2-(4-methoxyphenoxy)-5-nitrobenzoic acid.[1][3][7] Rigid aromatic tail with an electron-withdrawing nitro group.

  • Research Utility: By comparing the binding affinity of the rigid benzoate analog (33459-12-0) vs. the flexible propionate (Lactisole), researchers map the conformational tolerance of the T1R3 binding pocket. The nitro group also serves as a handle for potential photo-affinity labeling studies.

Medicinal Chemistry Intermediate

The compound serves as a "scaffold" for library generation:

  • Reduction: The nitro group (-NO₂) can be reduced to an amine (-NH₂), creating 5-amino-2-(4-methoxyphenoxy)benzoic acid . This amine can then be functionalized (acylated, alkylated) to create diverse libraries of bioactive molecules.

  • Derivatization: The carboxylic acid can be converted to esters, amides, or acid chlorides (e.g., 2-(4-methoxyphenoxy)-5-nitrobenzene-1-carbonyl chloride) for coupling with amines in drug discovery campaigns.

SAR Logic Visualization

SAR_Comparison Lactisole Lactisole (Reference Inhibitor) Flexible Propionic Acid Tail Receptor T1R3 Transmembrane Domain (Allosteric Binding Site) Lactisole->Receptor High Affinity Binding Target CAS 33459-12-0 (Probe Analog) Rigid Benzoic Acid Tail + Nitro Group Target->Receptor Probes Steric Constraints & Electronic Effects

Figure 2: Structure-Activity Relationship (SAR) comparison between Lactisole and CAS 33459-12-0 in the context of sweet taste receptor binding.[8]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Nitro Compounds: Organic nitro compounds can be potentially explosive if heated under confinement or subjected to shock, although benzoic acid derivatives are generally stable.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from strong oxidizing agents and strong bases.

References

  • ChemicalBook. (n.d.). 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid Properties and Supplier Data. Retrieved from

  • National Center for Biotechnology Information. (2010). Amiloride reduces the sweet taste intensity by inhibiting the human sweet taste receptor.[9] PubChem.[10][8] Retrieved from

  • GuideChem. (n.d.). Synthesis of 2-chloro-5-nitrobenzoic acid (Precursor Protocol). Retrieved from

  • Schiffman, S. S., et al. (1999). Selective inhibition of sweetness by the sodium salt of +/-2-(4-methoxyphenoxy)propanoic acid. Chemical Senses. Retrieved from

  • Alfa Chemistry. (n.d.). CAS 33459-12-0 Product Sheet. Retrieved from

Sources

Exploratory

An In-Depth Technical Guide to the Chemical Structure and Properties of 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid

Abstract This technical guide provides a comprehensive examination of 2-(4-methoxyphenoxy)-5-nitrobenzoic acid (CAS No. 33459-12-0), a diaryl ether derivative of significant interest to researchers in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of 2-(4-methoxyphenoxy)-5-nitrobenzoic acid (CAS No. 33459-12-0), a diaryl ether derivative of significant interest to researchers in medicinal chemistry and materials science. We will delve into its molecular architecture, detail a robust synthetic pathway via the Ullmann condensation, and present a multi-faceted spectroscopic approach for its structural elucidation. This document is intended to serve as a practical resource for scientists and drug development professionals, offering not just data, but also the underlying scientific rationale for the described methodologies.

Introduction: A Molecule of Converging Functionalities

2-(4-Methoxyphenoxy)-5-nitrobenzoic acid is a unique molecular scaffold that combines three critical pharmacophores: a benzoic acid moiety, a nitroaromatic system, and a diaryl ether linkage. The diaryl ether framework is a privileged structure in numerous biologically active compounds, prized for its conformational flexibility and metabolic stability.[1] The nitrobenzoic acid component introduces strong electron-withdrawing properties, which can modulate the molecule's acidity, reactivity, and potential for intermolecular interactions—factors crucial in drug design.[2][3] Derivatives of nitrobenzoic acid have shown potential as antibacterial, antifungal, and anticancer agents, often serving as versatile precursors for more complex therapeutic agents.[4] This guide provides the foundational chemical knowledge required to harness the potential of this compound in research and development settings.

Molecular Structure and Physicochemical Properties

Chemical Structure

The molecule's architecture is centered on a benzoic acid ring, substituted at the 2-position with a 4-methoxyphenoxy group and at the 5-position with a nitro group. This specific arrangement dictates its chemical behavior and three-dimensional shape.

Caption: 2D structure of 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid.

Physicochemical Data

A summary of key identifying and physical properties is provided below. This data is critical for experimental design, safety assessment, and analytical method development.

PropertyValueSource
CAS Number 33459-12-0[5][6][7]
Molecular Formula C₁₄H₁₁NO₆[5][6][8]
Molecular Weight 289.24 g/mol [5][6][8]
Monoisotopic Mass 289.05862 Da[9]
Melting Point 173-175 °C[6]
Boiling Point (Predicted) 430.9 ± 45.0 °C[6]
Density (Predicted) 1.387 ± 0.06 g/cm³[6]
Appearance Pale yellow solid (typical for nitroaromatics)[10]

Synthesis and Mechanistic Considerations

Synthetic Strategy: The Ullmann Condensation

The formation of the diaryl ether bond is the key strategic step in synthesizing this molecule. The Ullmann condensation is the classical and often preferred method for this transformation.[1][11] It involves a copper-catalyzed coupling between an aryl halide and a phenoxide.[11] While more modern palladium-catalyzed methods like the Buchwald-Hartwig C-O coupling exist, the Ullmann reaction is often more cost-effective due to the higher abundance and lower cost of copper catalysts.[12] The reaction typically requires high temperatures (100-220 °C) and a polar, high-boiling solvent to proceed efficiently.[1][12]

The proposed synthesis involves the reaction of 2-chloro-5-nitrobenzoic acid with 4-methoxyphenol in the presence of a copper catalyst and a base. The base is essential for deprotonating the phenol to form the more nucleophilic phenoxide salt, which then participates in the catalytic cycle.

Detailed Experimental Protocol: Ullmann Condensation

This protocol is a representative methodology and should be adapted and optimized based on available laboratory equipment and safety protocols.

Materials:

  • 2-chloro-5-nitrobenzoic acid (1 equivalent)

  • 4-methoxyphenol (1.1 equivalents)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 equivalents)

  • Copper(I) iodide (CuI) (0.1 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-nitrobenzoic acid, 4-methoxyphenol, potassium carbonate, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous DMF via syringe to the flask.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 12-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing 1 M HCl. This step neutralizes the base and protonates the product, causing it to precipitate.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 2-(4-methoxyphenoxy)-5-nitrobenzoic acid.

Reaction Workflow Diagram

G cluster_reactants Reactants & Reagents cluster_process Process R1 2-chloro-5-nitrobenzoic acid Reaction Ullmann Condensation (DMF, 120-140 °C) R1->Reaction R2 4-methoxyphenol R2->Reaction Cat CuI (Catalyst) Cat->Reaction Base K₂CO₃ (Base) Base->Reaction Workup Acidic Workup & Extraction Reaction->Workup Purify Recrystallization Workup->Purify Product 2-(4-Methoxyphenoxy)- 5-nitrobenzoic Acid Purify->Product

Caption: Workflow for the synthesis of the target compound.

Spectroscopic Elucidation and Structural Verification

Confirming the chemical structure of a synthesized compound is a non-negotiable step in chemical research. A combination of spectroscopic techniques provides a self-validating system, where each method offers complementary information to build a complete and unambiguous structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule. The predicted chemical shifts (δ) are based on the analysis of similar structures.[13]

¹H NMR (Predicted)
Proton Type Predicted δ (ppm) Multiplicity Integration
Carboxylic Acid (-COOH)11.0 - 13.0Broad Singlet1H
Aromatic Protons6.9 - 8.5Multiplets7H
Methoxy (-OCH₃)~3.8Singlet3H
¹³C NMR (Predicted)
Carbon Type Predicted δ (ppm)
Carboxylic Acid (C=O)165 - 175
Aromatic Carbons110 - 160
Methoxy (-OCH₃)~56

Causality Note: The carboxylic acid proton is highly deshielded (high ppm value) due to the electron-withdrawing nature of the attached oxygens and its involvement in hydrogen bonding.[14] The methoxy protons appear as a sharp singlet as they have no adjacent protons to couple with.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Functional Group Characteristic Absorption (cm⁻¹) Appearance
O-H (Carboxylic Acid)2500 - 3300Very Broad
C-H (Aromatic)3000 - 3100Sharp, Medium
C=O (Carboxylic Acid)1680 - 1720Strong, Sharp
N-O (Nitro Asymmetric)1500 - 1550Strong
N-O (Nitro Symmetric)1340 - 1380Strong
C-O-C (Ether Asymmetric)1200 - 1280Strong

Causality Note: The broadness of the O-H stretch is a classic indicator of hydrogen bonding in the carboxylic acid dimer.[13][14] The position of the C=O stretch, conjugated with the aromatic ring, appears at a slightly lower wavenumber than a non-conjugated acid.[14]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

Ion Predicted m/z Description
[M]⁺289Molecular Ion
[M - OH]⁺272Loss of hydroxyl radical from COOH
[M - COOH]⁺244Loss of the entire carboxyl group
[C₆H₅O-CH₃]⁺123Fragment from cleavage of the ether bond
[C₆H₄-NO₂]⁺122Fragment from cleavage of the ether bond

Causality Note: In electron ionization (EI) MS, the molecular ion peak confirms the molecular weight.[15] The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Cleavage of the ether linkage and fragmentation of the carboxylic acid group are expected to be prominent pathways.[15]

Spectroscopic Verification Workflow

G Integrated Spectroscopic Verification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Purified_Sample Purified Synthetic Product MS Mass Spectrometry (MS) Purified_Sample->MS NMR NMR Spectroscopy (¹H and ¹³C) Purified_Sample->NMR IR Infrared (IR) Spectroscopy Purified_Sample->IR MS_Data Molecular Weight = 289 Fragmentation Pattern MS->MS_Data NMR_Data C-H Framework Connectivity NMR->NMR_Data IR_Data Functional Groups Present (-COOH, -NO₂, -O-) IR->IR_Data Conclusion Structure Confirmed: 2-(4-Methoxyphenoxy)- 5-nitrobenzoic acid MS_Data->Conclusion NMR_Data->Conclusion IR_Data->Conclusion

Caption: A logical workflow for structural confirmation.

Potential Applications and Future Directions

The structural motifs within 2-(4-methoxyphenoxy)-5-nitrobenzoic acid make it a valuable building block for further chemical synthesis.

  • Pharmaceutical Development: The nitro group can be readily reduced to an amine, opening up a vast chemical space for derivatization via amide bond formation, sulfonylation, or other amine-based chemistries. This resulting amino-benzoic acid core is a common feature in many pharmaceutical agents.[10] The diaryl ether scaffold itself is present in drugs spanning various therapeutic areas.

  • Materials Science: Nitroaromatic compounds are precursors to dyes and pigments.[4] The carboxylic acid functionality allows for incorporation into polymers, such as polyesters or polyamides, potentially imparting unique thermal or optical properties to the resulting materials.[16]

  • Biochemical Probes: The molecule could serve as a starting point for developing biochemical probes to study enzyme activity or molecular interactions, a common application for nitrobenzoic acid derivatives.[4]

Conclusion

2-(4-Methoxyphenoxy)-5-nitrobenzoic acid is a compound with significant synthetic potential. Its structure has been clearly defined, and a reliable synthetic route via the Ullmann condensation has been outlined. The robust, multi-technique spectroscopic workflow described herein provides a self-validating method for its structural confirmation, ensuring the high degree of scientific integrity required for advanced research in drug discovery and materials science.

References

  • Vertex AI Search. 33459-12-0(2-(4-METHOXYPHENOXY)-5-NITROBENZOIC ACID) Product Description.
  • SynArchive.
  • ChemicalBook.
  • Google Patents. US4288386A - Ullmann reaction for the synthesis of diaryl ethers.
  • ChemicalBook. 2-(4-methoxyphenoxy)-5-nitrobenzoic acid.
  • Benchchem.
  • SciELO México.
  • Benchchem. A Comparative Analysis of Nitrobenzoic Acid Isomers for Researchers and Drug Development Professionals.
  • PMC.
  • Alfa Chemistry. CAS 33459-12-0 2-(4-methoxyphenoxy)-5-nitrobenzoic acid.
  • PubChemLite. 2-(4-methoxyphenoxy)-5-nitrobenzoic acid (C14H11NO6).
  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking the Potential: Applications of o-Nitrobenzoic Acid in Chemical Research.
  • Filo. Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic ...
  • ChemicalBook. 2-(4-METHOXYPHENOXY)-5-NITROBENZOIC ACID | 33459-12-0.
  • Wikipedia. 4-Nitrobenzoic acid.
  • St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.
  • Doc Brown's Chemistry.
  • MassBank.

Sources

Foundational

2-(4-Methoxyphenoxy)-5-nitrobenzoic acid molecular weight and formula

An In-Depth Technical Guide to 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid Abstract This technical guide provides a comprehensive overview of 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid (CAS No. 33459-12-0), a substituted diar...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid (CAS No. 33459-12-0), a substituted diaryl ether with significant potential as a chemical intermediate in various research and development sectors. This document details the compound's fundamental physicochemical properties, outlines a representative synthetic protocol grounded in established chemical principles, and discusses its potential applications and critical safety considerations. Designed for researchers, chemists, and drug development professionals, this guide synthesizes core scientific data with practical insights to facilitate its effective use in a laboratory setting.

Introduction

Substituted benzoic acids are foundational scaffolds in medicinal chemistry and material science. The incorporation of a phenoxy ether linkage and a nitro functional group, as seen in 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid, creates a molecule with distinct electronic and steric properties. The nitro group, a strong electron-withdrawing moiety, significantly influences the reactivity of the aromatic ring, making the compound a versatile precursor for further functionalization, such as reduction to an amine. This amine can then serve as a key building block for the synthesis of heterocyclic compounds or other complex molecular architectures. This guide aims to provide the foundational knowledge required to handle, synthesize, and utilize this compound effectively.

Physicochemical and Structural Data

The fundamental properties of a compound are critical for its application in experimental work, dictating everything from solvent choice to reaction conditions. The key identifiers and physicochemical characteristics of 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid are summarized below.

PropertyValueSource
CAS Number 33459-12-0[1][2][3]
Molecular Formula C₁₄H₁₁NO₆[1][2]
Molecular Weight 289.24 g/mol [1][2]
Melting Point 173-175 °C[1][2]
Boiling Point 430.9 ± 45.0 °C (Predicted)[1][2]
Density 1.387 ± 0.06 g/cm³ (Predicted)[1][2]
pKa 2.08 ± 0.22 (Predicted)[1][2]

Synthesis and Mechanistic Rationale

The synthesis of diaryl ethers like 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid is commonly achieved through nucleophilic aromatic substitution (SₙAr). The specific protocol below is a representative example based on this well-established reaction mechanism.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

Objective: To synthesize 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid from 2-chloro-5-nitrobenzoic acid and 4-methoxyphenol.

Materials:

  • 2-chloro-5-nitrobenzoic acid

  • 4-methoxyphenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-nitrobenzoic acid (1.0 eq), 4-methoxyphenol (1.1 eq), and potassium carbonate (2.5 eq).

  • Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the limiting reagent.

  • Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 1M HCl, which will neutralize the base and protonate the carboxylic acid, causing it to precipitate.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.

Mechanistic Discussion

The choice of an SₙAr reaction is deliberate and effective due to the electronic nature of the starting material. The electron-withdrawing nitro group is positioned para to the chlorine atom, which strongly activates the aromatic ring for nucleophilic attack. This activation lowers the energy of the Meisenheimer complex, the key intermediate in the SₙAr mechanism, thereby facilitating the displacement of the chloride leaving group by the 4-methoxyphenoxide nucleophile (formed in situ by the reaction of 4-methoxyphenol with potassium carbonate). DMF is selected as the solvent because it is polar and aprotic, effectively solvating the potassium cation without hindering the reactivity of the phenoxide nucleophile.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product reactant_node reactant_node condition_node condition_node product_node product_node A 2-chloro-5-nitrobenzoic acid C K₂CO₃, DMF 100-120 °C A->C B 4-methoxyphenol B->C D 2-(4-Methoxyphenoxy)- 5-nitrobenzoic acid C->D SₙAr Reaction

Caption: Workflow for the synthesis of the target compound via SₙAr.

Potential Applications in Research & Development

While specific applications for 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid require further investigation, its structure is analogous to other nitroaromatic compounds used as key intermediates. Related compounds, such as 2-methoxy-5-nitrobenzoic acid, are utilized as building blocks in several fields.[4]

  • Pharmaceutical Development: The primary utility of this compound is likely as a precursor. The nitro group can be readily reduced to an amine, which is a common handle for constructing more complex molecules, including anti-inflammatory and analgesic drug candidates.[4]

  • Agrochemicals and Dyes: The nitroaromatic scaffold is prevalent in the synthesis of various agrochemicals and dye molecules.[4]

  • Material Science: Its rigid structure and potential for derivatization make it a candidate for incorporation into novel polymers or functional materials.[4]

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid should always be consulted before use. However, based on data for structurally similar nitro- and chloro-substituted benzoic acids, certain hazards can be anticipated.

Potential Hazards:

  • Skin Irritation: May cause skin irritation.[5][6][7][8]

  • Eye Irritation: Causes serious eye irritation.[5][6][7][8]

  • Oral Toxicity: May be harmful if swallowed.[5][7][9]

  • Genetic Defects: Some related nitro-compounds are suspected of causing genetic defects.[5]

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • In case of exposure, follow standard first-aid procedures and seek medical attention. For eye contact, rinse cautiously with water for several minutes.[6][7] For skin contact, wash with plenty of soap and water.[6][7] If swallowed, rinse mouth and consult a physician.[5][9]

Conclusion

2-(4-Methoxyphenoxy)-5-nitrobenzoic acid is a well-defined chemical entity with significant potential as a synthetic intermediate. Its molecular formula of C₁₄H₁₁NO₆ and molecular weight of 289.24 g/mol are confirmed across multiple databases.[1][2] The compound can be reliably synthesized via nucleophilic aromatic substitution, a process driven by the electronic activation provided by its nitro group. While its end-use applications are still being explored, its structural motifs suggest high value in the fields of medicinal chemistry and material science. Adherence to strict safety protocols is mandatory when handling this compound due to the potential hazards associated with this chemical class.

References

  • 2-(4-METHOXYPHENOXY)-5-NITROBENZOIC ACID) Product Description. Molbase. [Link]

  • 2-Methoxy-5-nitrobenzoic acid | C8H7NO5 | CID 284163 - PubChem. PubChem. [Link]

Sources

Exploratory

Predictive Modeling and Experimental Validation of 2-(4-Methoxyphenoxy)-5-nitrobenzoic Acid Acidity

Executive Summary The determination of the acid dissociation constant (pKa) for 2-(4-methoxyphenoxy)-5-nitrobenzoic acid (CAS 33459-12-0) is critical for optimizing its pharmacokinetic profile, specifically absorption an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The determination of the acid dissociation constant (pKa) for 2-(4-methoxyphenoxy)-5-nitrobenzoic acid (CAS 33459-12-0) is critical for optimizing its pharmacokinetic profile, specifically absorption and distribution in physiological pH environments.

Based on a synthesis of quantitative structure-activity relationship (QSAR) modeling and fragment-based additive principles, the pKa of the carboxylic acid group is predicted to lie within the 2.08 – 2.80 range. This represents a significant increase in acidity compared to the parent benzoic acid (pKa 4.20), driven by the synergistic electron-withdrawing effects of the 5-nitro group and the steric-electronic "ortho effect" of the 2-phenoxy moiety.

This guide details the theoretical basis for this prediction and provides a self-validating experimental protocol using Yasuda-Shedlovsky extrapolation to overcome the compound's limited aqueous solubility.

Structural Analysis & Theoretical Prediction

To accurately predict the pKa without direct experimental data, we must deconstruct the molecule into its constituent electronic vectors. The acidity of benzoic acid derivatives is governed by the stability of the carboxylate anion (


). Factors that delocalize the negative charge stabilize the anion, thereby increasing acidity (lowering pKa).
Electronic Vector Decomposition
  • Parent Scaffold: Benzoic Acid (pKa

    
     4.20).
    
  • 5-Nitro Group (Meta-Substitution):

    • Effect: Strong Electron Withdrawing Group (EWG).

    • Mechanism: The nitro group exerts a strong inductive effect (-I) and resonance effect (-R). Although located at the meta position relative to the carboxyl group (C1-COOH, C5-NO2), the inductive withdrawal significantly stabilizes the carboxylate.

    • Quantitative Impact: The Hammett constant for a meta-nitro group (

      
      ) is typically 0.71 .
      
    • Analog Data: 5-Nitrobenzoic acid has an experimental pKa of 3.41 – 3.45 [1].

  • 2-(4-Methoxyphenoxy) Group (Ortho-Substitution):

    • Effect: The "Ortho Effect" (Steric + Inductive).

    • Mechanism: The ether oxygen is electronegative (Inductive withdrawing), but the bulky phenoxy group at the ortho position forces the carboxyl group out of coplanarity with the benzene ring. This Steric Inhibition of Resonance prevents the phenyl ring from donating electron density into the carbonyl, destabilizing the neutral acid form relative to the anion and increasing acidity.

    • Analog Data: 2-Phenoxybenzoic acid has an experimental pKa of 3.53 [2].[1]

  • 4-Methoxy Group (Remote Modulation):

    • Effect: Electron Donating (+M).[2]

    • Mechanism: The methoxy group on the phenoxy ring donates electrons into the phenoxy system. This makes the ether oxygen slightly less electron-withdrawing than in an unsubstituted phenoxy group. This is a minor perturbation that may slightly raise the pKa (decrease acidity) compared to the non-methoxylated analog.

The Additive Model vs. Computed Algorithms
  • Additive Calculation:

    
    
    Using analog shifts: 
    
    
    
  • Algorithmic Prediction: Advanced QSAR algorithms (e.g., ACD/Labs, ChemAxon) often weight the ortho-steric strain more heavily than linear additivity models. Computed databases list the pKa of this specific CAS entry (33459-12-0) as 2.08 ± 0.22 [3].[3]

Structural Logic Visualization

G cluster_0 Mechanistic Drivers Benzoic Benzoic Acid (pKa 4.20) Target Target Molecule (Predicted pKa 2.08 - 2.80) Benzoic->Target Scaffold Nitro 5-Nitro Group (Meta-EWG) Nitro->Target Inductive Withdrawal (-0.75 pKa) Mech1 Nitro stabilizes anion via induction Nitro->Mech1 Phenoxy 2-Phenoxy Group (Ortho-Steric) Phenoxy->Target Ortho Effect (-0.67 pKa) Mech2 Ortho-phenoxy twists COOH breaking conjugation Phenoxy->Mech2 Methoxy 4-Methoxy (Remote EDG) Methoxy->Phenoxy Modulates (+0.1 pKa)

Figure 1: Deconstruction of electronic and steric vectors influencing the acidity of 2-(4-methoxyphenoxy)-5-nitrobenzoic acid.

Experimental Validation Protocol

Due to the lipophilic nature of the 4-methoxyphenoxy and nitro groups (Predicted LogP


 2.5 - 3.0), this compound is expected to be sparingly soluble in water . Standard aqueous titration will yield noisy, inaccurate data due to precipitation near the electrode.

The Solution: Potentiometric Titration in Mixed Solvents (Yasuda-Shedlovsky Method).[4][5]

Materials & Equipment
  • Instrument: Potentiometric autotitrator (e.g., Mettler Toledo or Sirius T3) equipped with a glass pH electrode (Ag/AgCl reference).

  • Titrant: 0.1 M KOH (Carbonate-free).

  • Co-Solvent: Methanol (HPLC Grade) or 1,4-Dioxane.

  • Inert Gas: Argon or Nitrogen purge (essential to prevent

    
     absorption).
    
The Yasuda-Shedlovsky Protocol

This method involves titrating the sample in varying ratios of water/co-solvent and extrapolating to 0% co-solvent [4].

Step-by-Step Workflow:

  • Preparation: Prepare three solvent mixtures:

    • 30% MeOH / 70% Water (v/v)

    • 40% MeOH / 60% Water (v/v)

    • 50% MeOH / 50% Water (v/v)

  • Calibration: Calibrate the electrode in aqueous buffers (pH 1.68, 4.01, 7.00). Note: In mixed solvents, the electrode reads apparent pH (

    
    ). The Yasuda-Shedlovsky equation corrects for this.
    
  • Titration:

    • Dissolve ~5 mg of the target acid in 20 mL of the 50% mixture.

    • Titrate with 0.1 M KOH under inert gas.

    • Record the

      
       (apparent pKa) at the half-equivalence point.[6]
      
    • Repeat for 40% and 30% mixtures.

  • Data Processing:

    • Plot

      
       vs. 
      
      
      
      (inverse dielectric constant of the mixture).
    • The relationship is linear:

      
      
      
    • Extrapolate to the dielectric constant of pure water (

      
       at 25°C).
      
    • The intercept allows calculation of the aqueous

      
      .[6][7]
      
Validation Workflow Diagram

Protocol cluster_check Quality Control Start Sample: Sparingly Soluble Acid Solvent Prepare Co-Solvent Series (30%, 40%, 50% MeOH) Start->Solvent Titrate Potentiometric Titration (Under Argon) Solvent->Titrate Calc Calculate Apparent pKa (psKa) for each mixture Titrate->Calc Plot Yasuda-Shedlovsky Plot (psKa + log[H2O] vs 1/ε) Calc->Plot Result Extrapolate to Pure Water (Final pKa) Plot->Result Check1 R² > 0.98 required for linearity Plot->Check1

Figure 2: Validated workflow for determining pKa of water-insoluble benzoic acid derivatives.

Summary of Data

ParameterValue / RangeSource / Method
Predicted pKa 2.08 ± 0.22 Computational QSAR [3]
Additive Estimate ~2.78 Hammett Analysis (Benzoic -

Nitro -

Phenoxy)
Parent pKa 4.20Benzoic Acid Reference
Analog 1 (Meta-NO2) 3.455-Nitrobenzoic Acid [1]
Analog 2 (Ortho-OPh) 3.532-Phenoxybenzoic Acid [2]
Solubility Low (< 0.1 mg/mL)Predicted based on LogP
Recommended Method Yasuda-ShedlovskyPotentiometry in MeOH/Water

Final Recommendation: Researchers should anticipate a pKa significantly lower than typical benzoic acids. For formulation, this implies the compound will be fully ionized (anionic) at physiological pH (7.4), which favors solubility but may limit passive membrane permeability unless ion-pairing strategies are employed.

References

  • PubChem. (n.d.).[8][9] 4-Nitrobenzoic acid (Compound Summary). National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • Avdeef, A., et al. (1999). pKa Determination of Water-Insoluble Drugs in Organic Solvent-Water Mixtures. Journal of Pharmaceutical and Biomedical Analysis. Retrieved February 15, 2026, from [Link]

Sources

Foundational

Comparative Pharmacophore Analysis: Lactisole vs. 2-(4-Methoxyphenoxy)-5-nitrobenzoic Acid

The following technical guide provides an in-depth structural and functional comparison between Lactisole (the industry standard sweet taste inhibitor) and 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid (a rigidified structura...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural and functional comparison between Lactisole (the industry standard sweet taste inhibitor) and 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid (a rigidified structural analog).

This analysis focuses on the Structure-Activity Relationship (SAR) , exploring how the transition from a flexible alkyl-ether linker (Lactisole) to a rigid biaryl-ether scaffold (Nitrobenzoic analog) alters pharmacological potency and receptor binding kinetics.

Executive Summary

The modulation of the sweet taste receptor, a heterodimer of T1R2 and T1R3 , is a critical area of research for metabolic disease and dietary formulation. Lactisole (Na-PMP) remains the gold standard antagonist, acting as an inverse agonist on the Transmembrane Domain (TMD) of the T1R3 subunit.

2-(4-Methoxyphenoxy)-5-nitrobenzoic acid (MNBA) represents a distinct chemical scaffold. While it shares the core 4-methoxyphenoxy hydrophobic tail with Lactisole, it replaces the flexible propionic acid moiety with a rigid, electron-deficient nitrobenzoic acid core.

This guide analyzes these two compounds to demonstrate a fundamental medicinal chemistry principle: The trade-off between conformational entropy (flexibility) and binding specificity (rigidity).

Structural Deconstruction & Pharmacophore Mapping

To understand the functional divergence, we must first dissect the chemical architecture of both ligands.

Table 1: Physicochemical Comparison
FeatureLactisole (Standard)MNBA (Analog)
IUPAC Name 2-(4-Methoxyphenoxy)propanoic acid2-(4-Methoxyphenoxy)-5-nitrobenzoic acid
Core Scaffold Alkyl-Aryl EtherBiaryl Ether (Diphenyl Ether)
Linker Type Flexible

Carbon (Chiral)
Rigid

Carbon (Achiral)
Acidic Head Propionic Acid (pKa ~3.8 - 4.2)Benzoic Acid (pKa ~2.0 - 2.5)
Electronic Mod None (Alkyl tail)5-Nitro (Strong Electron Withdrawing)
Stereochemistry Chiral (S-isomer is active)Achiral (Planar/Twisted)
Target Domain T1R3 Transmembrane Domain (TMD)T1R3 Transmembrane Domain (TMD)
Structural Diagram (DOT Visualization)

The following diagram illustrates the pharmacophore overlay and the critical structural differences.

PharmacophoreComparison cluster_Lactisole Lactisole (Flexible Scaffold) cluster_MNBA MNBA (Rigid Scaffold) L_Tail 4-Methoxy (Hydrophobic Interaction) L_Linker Ether Oxygen (H-Bond Acceptor) L_Tail->L_Linker L_Chiral Propionic Chain (Chiral Center - S) L_Linker->L_Chiral L_Head Carboxylate (Ionic Lock w/ H641) L_Chiral->L_Head M_Rigid Benzoic Core (Planar/Rigid) L_Chiral->M_Rigid Flexibility Loss M_Head Carboxylate (High Acidity) L_Head->M_Head pKa Shift M_Tail 4-Methoxy (Hydrophobic Interaction) M_Linker Ether Oxygen (Restricted Rotation) M_Tail->M_Linker M_Linker->M_Rigid M_Nitro 5-Nitro Group (EWG / Steric Bulk) M_Rigid->M_Nitro Substituent M_Rigid->M_Head

Caption: Comparative pharmacophore map highlighting the transition from the flexible chiral center of Lactisole to the rigid nitro-benzoic core of MNBA.

Mechanistic Analysis: The T1R3 Binding Pocket

The human sweet taste receptor T1R3 contains a Transmembrane Domain (TMD) that serves as the allosteric binding site for inhibitors like Lactisole.[1][2][3][4] Understanding this pocket is crucial to predicting the efficacy of MNBA.

The Lactisole Binding Mode (The "Lock")

Research confirms that Lactisole binds to a pocket defined by transmembrane helices 3, 5, 6, and 7.

  • Critical Residues: H641, Q794, F778, A733.

  • Mechanism: The carboxylate group of Lactisole forms an ionic bridge or hydrogen bond network with His641 and Gln794 . The hydrophobic phenoxy tail wedges into a hydrophobic cleft (Phe778).

  • Chirality: The (S)-enantiomer of Lactisole orients the methyl group away from steric clashes, allowing the carboxylate to engage H641 optimally.

MNBA: The Rigid Analog (The "Key" Variation)

MNBA introduces three critical changes to this established binding mode:

  • Conformational Restriction (Entropy vs. Enthalpy):

    • Lactisole: The propionic tail allows "induced fit." It can rotate to find the optimal angle for the carboxylate to interact with H641.

    • MNBA: The carboxylate is attached directly to the benzene ring. The angle is fixed. Unless the biaryl ether twist perfectly matches the bioactive conformation of T1R3, the drug cannot bind effectively. This is a high-risk, high-reward design strategy.

  • Electronic Effects (The Nitro Group):

    • The 5-nitro group is a strong electron-withdrawing group (EWG). This significantly lowers the pKa of the benzoic acid (making it more acidic).

    • Impact: While a stronger anion might form a tighter salt bridge, the nitro group also pulls electron density from the ether oxygen, potentially weakening the H-bond acceptor capability of the linker.

  • Steric Bulk:

    • The nitro group at position 5 adds significant bulk. If the T1R3 pocket is narrow (which SAR studies suggests it is), the nitro group may cause a steric clash with residues like Ala733 or Phe778, preventing binding entirely.

Experimental Validation Protocols

To empirically verify the difference between Lactisole and MNBA, a self-validating Calcium Flux Assay using heterologously expressed receptors is the industry standard.

Protocol: T1R2/T1R3 Calcium Mobilization Assay[1]

Objective: Determine the IC50 of MNBA relative to Lactisole using a FLIPR (Fluorometric Imaging Plate Reader) system.

Reagents & Setup
  • Cell Line: HEK293 cells stably expressing human T1R2, T1R3, and the promiscuous G-protein

    
     (couples T1Rs to Calcium release).[1]
    
  • Agonist: Sucrose (100 mM) or Aspartame (2 mM).

  • Reference Antagonist: Lactisole (Sodium Salt).

  • Test Compound: MNBA (dissolved in DMSO).

Step-by-Step Methodology
  • Seeding: Plate HEK293-T1R2/T1R3 cells in 384-well black-wall plates (15,000 cells/well). Incubate 24h at 37°C.

  • Dye Loading: Aspirate media and load cells with Calcium-4 dye (Molecular Devices) in assay buffer (HBSS + 20mM HEPES). Incubate 1h.

  • Compound Preparation:

    • Prepare a 10-point serial dilution of Lactisole (0.1

      
      M to 1 mM).
      
    • Prepare a 10-point serial dilution of MNBA (0.1

      
      M to 1 mM).
      
    • Control: DMSO vehicle only.

  • Pre-incubation: Add antagonists (Lactisole/MNBA) to cells 15 minutes prior to agonist addition. This allows equilibrium binding to the TMD.

  • Measurement: Place plate in FLIPR. Inject Agonist (Sucrose).

  • Data Acquisition: Record fluorescence change (

    
    ) for 120 seconds.
    
Data Analysis Logic
  • Normalization: Normalize response to the "No Inhibitor" control (100% signal).

  • Curve Fitting: Fit data to the Hill Equation:

    
    
    
  • Interpretation:

    • If MNBA IC50 < Lactisole IC50: Rigidification improved potency (Bioactive conformation locked).

    • If MNBA IC50 > Lactisole IC50 (or inactive): Steric clash (Nitro group) or incorrect bond angle (Benzoic vs Propionic).

Pathway Visualization

The following diagram details the molecular pathway of inhibition and where the structural differences manifest in the signaling cascade.

T1R3_Pathway cluster_Receptor T1R2/T1R3 Heterodimer T1R2 T1R2 Subunit (Agonist Binding) T1R3 T1R3 Subunit (Transmembrane Domain) T1R2->T1R3 Heterodimerization TMD TMD Pocket (Target Site) T1R3->TMD GProtein G-Protein (Ga16gust44) TMD->GProtein Inhibition blocks conformational change Lactisole Lactisole (Flexible/Fit) Lactisole->TMD Stabilizes Inactive State (Inverse Agonist) MNBA MNBA (Rigid/Steric Bulk) MNBA->TMD Potential Steric Clash (Nitro Group) PLC PLC-beta2 Activation GProtein->PLC Calcium Intracellular Ca2+ Release PLC->Calcium Signal Sweet Taste Perception Calcium->Signal

Caption: Signal transduction pathway showing the competitive/allosteric intervention point of Lactisole and the potential failure mode for MNBA.

Conclusion & Strategic Recommendation

In the development of sweet taste modifiers, Lactisole remains the preferred scaffold due to the flexibility of the propionic acid tail, which allows it to accommodate the dynamic nature of the T1R3 TMD binding pocket.

2-(4-Methoxyphenoxy)-5-nitrobenzoic acid (MNBA) serves as a valuable negative control or SAR probe . The rigidification of the linker and the introduction of the bulky 5-nitro group likely disrupt the precise hydrogen bonding network required for high-affinity inhibition. Unless specific X-ray crystallography suggests a unique sub-pocket for the nitro group, MNBA is predicted to have significantly lower potency than Lactisole.

Recommendation for Researchers:

  • Use Lactisole as the positive control for all inhibition assays.

  • Use MNBA only if investigating the specific steric tolerance of the Phe778 region or testing the role of linker flexibility in receptor kinetics.

References

  • Jiang, P., et al. (2005). "Lactisole Interacts With the Transmembrane Domains of Human T1R3 to Inhibit Sweet Taste."[1] Journal of Biological Chemistry. Link

  • Nakagita, T., et al. (2019). "Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor."[2] PLOS ONE. Link

  • Winnig, M., et al. (2007). "Artificial Sweeteners and the Sweet Taste Receptor." Results and Problems in Cell Differentiation. Link

  • Imada, T., et al. (2010). "Amiloride reduces the sweet taste intensity by inhibiting the human sweet taste receptor." Biochemical and Biophysical Research Communications. Link

  • Maillet, E.L., et al. (2009). "The common site of action of the sweet inhibitors lactisole and gymnemic acid." Chemical Senses. Link

Sources

Protocols & Analytical Methods

Method

Reaction mechanism of 2-chloro-5-nitrobenzoic acid with 4-methoxyphenol

An In-Depth Guide to the Synthesis of 2-(4-methoxyphenoxy)-5-nitrobenzoic acid via Nucleophilic Aromatic Substitution Introduction: The Significance of Diaryl Ether Linkages The diaryl ether moiety is a cornerstone in th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 2-(4-methoxyphenoxy)-5-nitrobenzoic acid via Nucleophilic Aromatic Substitution

Introduction: The Significance of Diaryl Ether Linkages

The diaryl ether moiety is a cornerstone in the architecture of numerous biologically active molecules and advanced materials. Its presence imparts a unique combination of conformational flexibility and chemical stability, making it a privileged scaffold in drug discovery. Molecules incorporating this structure are investigated for a wide array of therapeutic applications, including as anti-inflammatory agents, antibiotics, and herbicides. The target molecule of this guide, 2-(4-methoxyphenoxy)-5-nitrobenzoic acid, serves as a valuable intermediate in the synthesis of more complex chemical entities.[1][2] This document provides a comprehensive overview of its synthesis, delving into the underlying reaction mechanism, a detailed experimental protocol, and the scientific rationale behind the procedural choices.

PART 1: Mechanistic Insights and Theoretical Framework

The formation of 2-(4-methoxyphenoxy)-5-nitrobenzoic acid from 2-chloro-5-nitrobenzoic acid and 4-methoxyphenol is primarily achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. Understanding this mechanism is paramount for optimizing reaction conditions and maximizing yield.

The SNAr Addition-Elimination Mechanism

Unlike nucleophilic substitutions on aliphatic carbons (SN1 and SN2), SNAr reactions on aromatic rings have a distinct pathway. The process is not a single concerted step, nor does it typically involve the formation of an unstable aryl cation.[3] Instead, it proceeds via a two-step addition-elimination mechanism .[4][5]

  • Activation of the Aryl Halide: The aromatic ring of 2-chloro-5-nitrobenzoic acid is rendered susceptible to nucleophilic attack by the presence of strong electron-withdrawing groups (EWGs).[3] In this case, the nitro group (-NO₂) and the carboxylic acid group (-COOH) pull electron density from the ring, making the carbons, particularly those ortho and para to the EWGs, electrophilic.[6][7]

  • Formation of the Nucleophile: The phenolic proton of 4-methoxyphenol is acidic and can be removed by a base (e.g., potassium carbonate, sodium hydroxide) to form the much more potent 4-methoxyphenoxide nucleophile. This deprotonation step is crucial for the reaction to proceed efficiently.

  • Nucleophilic Attack and Meisenheimer Complex Formation: The electron-rich phenoxide ion attacks the carbon atom bearing the chlorine leaving group. This addition step temporarily disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[5][8] The stability of this complex is the key to the SNAr mechanism. The negative charge is delocalized across the ring and, most importantly, onto the oxygen atoms of the ortho/para nitro group, which significantly stabilizes the intermediate.[5][6]

  • Elimination and Restoration of Aromaticity: In the final step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final diaryl ether product.[5]

SNAr_Mechanism Figure 1: S N Ar Reaction Mechanism cluster_reactants Step 1: Nucleophile Formation cluster_intermediate Step 2 & 3: Attack & Meisenheimer Complex cluster_product Step 4: Elimination Phenol 4-Methoxyphenol Base + Base (-H⁺) Phenoxide 4-Methoxyphenoxide (Nucleophile) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Phenoxide->Meisenheimer Attack ArylHalide 2-Chloro-5-nitrobenzoic acid (Activated Ring) ArylHalide->Meisenheimer Product 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid Meisenheimer->Product Loss of Cl⁻ LeavingGroup + Cl⁻

Caption: Figure 1: SNAr Reaction Mechanism

Alternative Pathway: The Ullmann Condensation

For less activated aryl halides, the Ullmann condensation is a classic method for forming diaryl ethers.[9][10] This reaction typically requires a copper catalyst (often in the form of copper powder, Cu(I) salts, or copper oxides) and high temperatures.[11][12] The mechanism is thought to involve the formation of an organocopper intermediate.[10][13] While the SNAr mechanism is highly favored for an activated substrate like 2-chloro-5-nitrobenzoic acid, a copper catalyst can sometimes be used to improve yields or enable the reaction under milder conditions.

PART 2: Detailed Experimental Protocol

This protocol details a standard laboratory procedure for the synthesis of 2-(4-methoxyphenoxy)-5-nitrobenzoic acid.

Materials and Equipment
Reagents Supplier Purity CAS No.
2-Chloro-5-nitrobenzoic acidSigma-Aldrich98%2516-95-2
4-MethoxyphenolAcros Organics99%150-76-5
Potassium Carbonate (K₂CO₃), anhydrousFisher Sci≥99%584-08-7
Dimethylformamide (DMF), anhydrousAlfa Aesar99.8%68-12-2
Ethyl Acetate (EtOAc)VWRACS Grade141-78-6
Hydrochloric Acid (HCl), concentratedJ.T. Baker37%7647-01-0
Magnesium Sulfate (MgSO₄), anhydrousEMD≥99.5%7487-88-9

Equipment: 100 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer with hotplate, nitrogen inlet, thermometer, separatory funnel, Büchner funnel, rotary evaporator.

Step-by-Step Procedure

Workflow Figure 2: Experimental Workflow A 1. Setup & Inert Atmosphere (Flask, Condenser, N₂) B 2. Charge Reagents (2-chloro-5-nitrobenzoic acid, 4-methoxyphenol, K₂CO₃, DMF) A->B C 3. Reaction (Heat to 120-130°C, 8-12 hours) B->C D 4. Cooldown & Quench (Cool to RT, pour into ice water) C->D E 5. Acidification (Add conc. HCl until pH ~2) D->E F 6. Isolate Crude Product (Vacuum filtration, wash with water) E->F G 7. Purification (Recrystallization from Ethanol/Water) F->G H 8. Characterization (MP, NMR, IR, MS) G->H

Caption: Figure 2: Experimental Workflow

  • Reaction Setup: Assemble a 100 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure the system is under a positive pressure of dry nitrogen.

  • Charging Reagents: To the flask, add 2-chloro-5-nitrobenzoic acid (4.03 g, 20.0 mmol), 4-methoxyphenol (2.73 g, 22.0 mmol, 1.1 eq), and anhydrous potassium carbonate (4.15 g, 30.0 mmol, 1.5 eq).

  • Solvent Addition: Add 40 mL of anhydrous dimethylformamide (DMF) to the flask.

  • Reaction Execution: Begin stirring the mixture and heat it to 120-130 °C using an oil bath. Maintain this temperature and allow the reaction to proceed for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up - Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the dark reaction mixture into 200 mL of ice-cold water with vigorous stirring.

  • Work-up - Acidification: Acidify the aqueous mixture by slowly adding concentrated hydrochloric acid until the pH is approximately 2. A solid precipitate should form.

  • Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water (3 x 50 mL) to remove inorganic salts and residual DMF.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dry the purified crystals under vacuum.

  • Characterization: Determine the melting point of the final product and characterize its structure using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the identity of 2-(4-methoxyphenoxy)-5-nitrobenzoic acid.[14]

PART 3: Scientific Rationale and Optimization

The choices of reagents and conditions are critical for the success of this synthesis.

The Role of the Base

The reaction requires a base to deprotonate the weakly acidic 4-methoxyphenol (pKa ≈ 10) to form the highly nucleophilic phenoxide anion. Potassium carbonate (K₂CO₃) is a common and effective choice. It is a moderately strong base, strong enough to deprotonate the phenol but not so strong as to cause significant side reactions like hydrolysis of the ester or reaction with the solvent.

The Choice of Solvent

The rate of SNAr reactions is highly dependent on the solvent.[15][16] Polar aprotic solvents like DMF and DMSO are ideal for this reaction.[17]

  • Enhanced Nucleophilicity: These solvents are excellent at solvating cations (like K⁺) but poorly solvate anions (the phenoxide).[17] This leaves the phenoxide "naked" and highly reactive, accelerating the rate of nucleophilic attack.[17]

  • Protic Solvents (e.g., water, alcohols): In contrast, protic solvents would form strong hydrogen bonds with the phenoxide nucleophile, creating a solvent "cage" around it. This stabilization of the nucleophile increases the activation energy of the reaction and significantly slows it down.[18][19]

Temperature Considerations

While the aryl halide is activated, the carbon-chlorine bond is strong. Elevated temperatures (120-130 °C) are necessary to provide sufficient thermal energy to overcome the activation barrier for both the formation of the Meisenheimer complex and the subsequent elimination of the chloride ion.

PART 4: Data and Characterization

Reagent Stoichiometry
ReagentMol. Wt. ( g/mol )Amount (g)Moles (mmol)Equivalents
2-Chloro-5-nitrobenzoic acid201.564.0320.01.0
4-Methoxyphenol124.142.7322.01.1
Potassium Carbonate138.214.1530.01.5
Dimethylformamide (DMF)73.09~38 g (40 mL)-Solvent
Product Characterization
  • Product: 2-(4-methoxyphenoxy)-5-nitrobenzoic acid

  • Molecular Formula: C₁₄H₁₁NO₆

  • Molecular Weight: 289.24 g/mol

  • Appearance: Off-white to pale yellow solid

  • Melting Point: 173-175 °C[14]

  • Expected ¹H NMR Data (indicative shifts, DMSO-d₆): δ ~13.5 (s, 1H, COOH), δ 8.2-8.4 (m, 2H, Ar-H), δ 7.0-7.2 (m, 3H, Ar-H), δ 6.9 (d, 2H, Ar-H), δ 3.8 (s, 3H, OCH₃).

Conclusion

The synthesis of 2-(4-methoxyphenoxy)-5-nitrobenzoic acid via the SNAr mechanism is a robust and well-understood transformation. By carefully selecting a suitable base and a polar aprotic solvent, and by applying appropriate thermal conditions, this valuable synthetic intermediate can be prepared in good yield. The principles discussed herein—ring activation, nucleophile generation, and solvent effects—are fundamental to modern organic synthesis and are broadly applicable to the construction of other complex diaryl ether systems.

References

  • Slideshare. Ullmann reaction. [Link]

  • RSC Publishing. Effect of the nature of the nucleophile and solvent on an SNAr reaction. [Link]

  • ACS Publications. Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. [Link]

  • Wikipedia. Ullmann reaction. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • PMC. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. [Link]

  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • ResearchGate. Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemisty Notes. Smiles Rearrangement Reaction : Mechanism , Application and Modification. [Link]

  • ACS Publications. Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. [Link]

  • Wikipedia. Smiles rearrangement. [Link]

  • The University of Manchester. Modern Aspects of the Smiles Rearrangement. [Link]

  • Semantic Scholar. The Smiles and Related Rearrangements of Aromatic Systems. [Link]

  • RSC Publishing. Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. [Link]

  • YouTube. Preparation of Phenols, Part 2: By Aromatic Nucleophilic Substitution. [Link]

  • BYJU'S. Nucleophilic aromatic substitution. [Link]

  • Chemistry LibreTexts. 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. [Link]

  • Journal of the Chemical Society. Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Google Patents. Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • Fiveable. Preparing Ethers | Organic Chemistry Class Notes. [Link]

  • Wikipedia. Buchner ring expansion. [Link]

  • Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

  • YouTube. Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. [Link]

  • Medium. How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid starting from benzene?[Link]

  • PrepChem.com. Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • PrepChem.com. Preparation of 2-chloro-5-nitrobenzoic acid. [Link]

  • Chemistry LibreTexts. 18.2: Preparing Ethers. [Link]

  • Patsnap. Production process of 2-chloro-5-nitrobenzoic acid. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • PubChem. 4-Amino-2-methoxy-5-nitrobenzoic acid. [Link]

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Application

Solvent selection for 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid crystallization

Technical Application Note: Solvent Selection & Crystallization Optimization for 2-(4-Methoxyphenoxy)-5-nitrobenzoic Acid Executive Summary Target Molecule: 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid (CAS: 33459-12-0).[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Solvent Selection & Crystallization Optimization for 2-(4-Methoxyphenoxy)-5-nitrobenzoic Acid

Executive Summary

Target Molecule: 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid (CAS: 33459-12-0).[1][2][3] Primary Application: Key intermediate in the synthesis of PPAR-γ agonists (e.g., Farglitazar) and SGLT2 inhibitors. Critical Quality Attributes (CQAs): Purity >99.5% (HPLC), removal of genotoxic impurities (alkyl halides) and unreacted 4-methoxyphenol.

This guide details the physicochemical profiling and solvent selection strategy for the purification of 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid. Unlike simple aliphatic acids, this molecule possesses a "push-pull" electronic structure—an electron-withdrawing nitro group and an electron-donating phenoxy ether—which creates unique solubility challenges. We present two validated protocols: a thermal recrystallization using aromatic hydrocarbons and a reactive crystallization (acid-base swing) for gross impurity rejection.

Physicochemical Profiling & Solubility Logic

To design a robust crystallization process, one must understand the intermolecular forces at play.

Structural Analysis
  • Carboxylic Acid Moiety (C-1): Primary hydrogen bond donor/acceptor. Susceptible to dimerization in non-polar solvents (toluene, heptane) and ionization in basic aqueous media.

  • Nitro Group (C-5): Strongly electron-withdrawing. Increases the acidity of the benzoic acid (predicted pKa ~2.1). Acts as a weak hydrogen bond acceptor.

  • 4-Methoxyphenoxy Ether (C-2): Lipophilic, flexible linker. The methoxy group adds significant non-polar character, reducing water solubility compared to simple nitrobenzoic acids.

Solvent Class Assessment

The following table summarizes the interaction potential of standard solvent classes with the target molecule.

Solvent ClassRepresentativeSolubility BehaviorSuitability
Alcohols Methanol, EthanolHigh. Solubilizes both the acid and the phenol impurity.Moderate. Risk of esterification at high T. Poor rejection of phenol impurity.
Aromatic Hydrocarbons Toluene, XyleneTemperature Dependent. Low solubility at 20°C; High at 110°C.Excellent. High temperature coefficient allows for high recovery. Rejects polar salts.
Chlorinated DCM, ChloroformHigh. Good solubility but poor crystallization kinetics (metastable zone is narrow).Low. Environmental concerns; solvate formation risk.
Esters Ethyl AcetateModerate-High. Good for dissolution.Good. Effective when paired with hydrocarbons (Heptane) as anti-solvent.
Water WaterVery Low (pH < 2). Anti-Solvent. Used to crash out product from alcohols or acetone.

Strategic Solvent Screening Workflow

The selection process is not random; it follows a logic gate system to ensure yield and purity.

SolventScreening Start Crude Intermediate (Contains 4-Methoxyphenol) SolubilityTest Solubility Screening (25°C vs Reflux) Start->SolubilityTest Decision1 High Solubility at 25°C? SolubilityTest->Decision1 Reject1 Discard Solvent (Yield Loss) Decision1->Reject1 Yes CheckImpurity Check Impurity Solubility Decision1->CheckImpurity No (Low at 25°C, High at Reflux) Decision2 Impurity Soluble in Mother Liquor? CheckImpurity->Decision2 SelectTherm Select for Thermal Recrystallization (e.g., Toluene) Decision2->SelectTherm Yes (Ideal) SelectAnti Select for Anti-Solvent Process (e.g., Acetone/Water) Decision2->SelectAnti No

Figure 1: Logic flow for selecting the optimal crystallization solvent. The priority is finding a system where the target is temperature-dependent, but the critical impurity (4-methoxyphenol) remains soluble at low temperatures.

Detailed Experimental Protocols

Protocol A: Thermal Recrystallization from Toluene (High Purity)

Rationale: This method exploits the steep solubility curve of nitrobenzoic acids in aromatic hydrocarbons. Toluene effectively solubilizes the lipophilic 4-methoxyphenol impurity even at room temperature, ensuring it remains in the mother liquor while the product crystallizes.

Materials:

  • Crude 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid (10 g)

  • Toluene (Reagent Grade, >99%)

  • Activated Carbon (optional, for color removal)

Step-by-Step Procedure:

  • Slurry Formation: Charge 10 g of crude solid into a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add 80 mL of Toluene (8 volumes).

  • Dissolution: Heat the mixture to reflux (110°C) using an oil bath.

    • Checkpoint: The solution should become clear. If solids remain after 15 minutes of reflux, add Toluene in 5 mL increments until dissolution is complete.

  • Clarification (Optional): If the solution is dark, add 0.5 g activated carbon carefully (remove heat source briefly to avoid boil-over). Stir for 10 minutes, then filter hot through a pre-heated Celite pad.

  • Controlled Cooling (Nucleation):

    • Cool the filtrate slowly to 85°C.

    • Seeding: At 85°C, add 10 mg of pure seed crystals to induce controlled nucleation.

    • Hold at 85°C for 30 minutes to allow crystal growth (Ostwald ripening).

  • Ramp Cooling: Cool to 20°C at a rate of 10°C/hour. Rapid cooling will trap impurities.

  • Isolation: Filter the slurry under vacuum using a Buchner funnel.

  • Washing: Wash the cake with 2 x 10 mL of cold Toluene (0°C). This displaces the mother liquor containing the phenol impurity without dissolving the product.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield: 85-90% Target Purity: >99.5%

Protocol B: Reactive Crystallization (Acid-Base Swing)

Rationale: Best for crude batches with high inorganic content or sticky tars. This utilizes the acidic nature of the carboxylic acid (pKa ~2.1) to separate it from non-acidic impurities (like the phenol precursor).

Materials:

  • Crude Solid

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate[4][5][6][7]

  • Hydrochloric Acid (6N HCl)

Workflow Diagram:

ReactiveCryst Crude Crude Solid Mixture Dissolution Dissolve in 5% NaHCO₃ (aq) pH > 8.0 Crude->Dissolution Wash Wash with Ethyl Acetate (Removes Phenols/Neutrals) Dissolution->Wash PhaseSep Phase Separation Wash->PhaseSep AqLayer Aqueous Layer (Contains Product as Salt) PhaseSep->AqLayer Keep OrgLayer Organic Layer (Waste: Impurities) PhaseSep->OrgLayer Discard Acidification Acidify with 6N HCl to pH 1.0 (Precipitation) AqLayer->Acidification Filtration Filtration & Water Wash Acidification->Filtration

Figure 2: Reactive crystallization pathway. This method chemically separates the acidic product from non-acidic organic impurities before the final physical crystallization.

Step-by-Step Procedure:

  • Dissolution: Suspend the crude solid in 10 volumes of 5% NaHCO₃ solution. Stir until effervescence ceases and the solid dissolves.

  • Organic Wash: Transfer to a separatory funnel. Extract with 3 volumes of Ethyl Acetate. Shake vigorously and allow layers to separate.

    • Mechanism:[8] The target molecule is now an ionic salt (sodium benzoate derivative) and stays in water. The unreacted 4-methoxyphenol stays in the Ethyl Acetate.

  • Separation: Drain the lower aqueous layer into a clean beaker. Discard the upper organic layer.

  • Precipitation: While stirring the aqueous layer, slowly add 6N HCl dropwise.

    • Observation: A thick white/off-white precipitate will form as the pH drops. Target pH: 1.0–2.0.

  • Digestion: Stir the slurry for 1 hour to ensure the amorphous precipitate transforms into a filterable crystalline form.

  • Filtration: Filter and wash copiously with water to remove NaCl salts.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
"Oiling Out" (Liquid-Liquid Phase Separation)Temperature too high during nucleation; solvent system too polar.Use a seed crystal at the cloud point. Switch from Acetone/Water to Toluene.
Low Yield Product too soluble in mother liquor.Cool to lower temperature (-5°C).[9] Reduce solvent volume.
Pink/Red Coloration Oxidation of residual phenol impurities.Use Protocol B (Acid/Base) first, then Recrystallize (Protocol A). Add sodium metabisulfite during Acid/Base step.
High Ash Content Trapped inorganic salts.Ensure the final wash in Protocol B is thorough. In Protocol A, filter the hot toluene solution through Celite.

References

  • Henke, B. R., et al. (2000). N-(2-Benzoylphenyl)-L-tyrosine PPARgamma Agonists. 1. Discovery of a Novel Series of Potent Antihyperglycemic and Antihyperlipidemic Agents. Journal of Medicinal Chemistry, 43(27), 5111–5114.

  • DeVasthale, P. V., et al. (2005). Design and Synthesis of Muraglitazar (BMS-298585).[10][11] Journal of Medicinal Chemistry, 48(6), 2248–2250.[11] (Describes synthesis of similar phenoxy-nitrobenzoic acid intermediates).

  • Emerson, W. S. (1954). Preparation of 2- and 4-nitrobenzoic acid.[1][7][12] U.S. Patent 2,695,311. (Foundational text on nitrobenzoic acid purification via aromatic solvents).

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4, 7. (General guide for green solvent replacement).

  • Abraham, M. H., et al. (2019). Solubility of 4-methyl-3-nitrobenzoic acid in organic mono-solvents.[13] Physics and Chemistry of Liquids, 57(6).[13] (Data on solubility trends of nitrobenzoic acid derivatives).

Sources

Method

Application Notes and Protocols for 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide provides detailed application notes and protocols for the safe handling, storage, and use of 2-(4-Methoxyphenoxy)-5-nitrobenzoic ac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides detailed application notes and protocols for the safe handling, storage, and use of 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid (CAS No. 33459-12-0). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring both safety and experimental integrity.

Compound Profile and Physicochemical Properties

2-(4-Methoxyphenoxy)-5-nitrobenzoic acid is a complex aromatic carboxylic acid. Its structure, featuring a nitro group, a methoxy-substituted phenoxy ether linkage, and a carboxylic acid moiety, makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other complex molecules.[1]

Table 1: Physicochemical Properties of 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid

PropertyValueSource
CAS Number 33459-12-0[2]
Molecular Formula C₁₄H₁₁NO₆[2]
Molecular Weight 289.24 g/mol [2]
Melting Point 173-175 °C[3]
Boiling Point (Predicted) 430.9 ± 45.0 °C[3][4]
Density (Predicted) 1.387 ± 0.06 g/cm³[3]
Appearance Solid (form may vary)General
pKa (Predicted) 2.08 ± 0.22[3]

Safety and Hazard Information

Note: A specific Safety Data Sheet (SDS) for 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid was not available at the time of this writing. The following information is synthesized from the SDS of structurally similar compounds, including 4-Nitrobenzoic acid, 5-Methoxy-2-nitrobenzoic acid, and p-Anisic acid. It is imperative to handle this compound with the care required for a potentially hazardous substance.

Potential Hazards:

  • Skin and Eye Irritation: Like many benzoic acid derivatives, this compound is expected to be an irritant to the skin and eyes.[5][6] Direct contact should be avoided.

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory tract irritation.[5]

  • Dust Explosion: As with many finely divided organic solids, there is a potential for a dust explosion if a sufficient concentration of airborne dust is ignited.[7]

  • Harmful if Swallowed: Similar aromatic nitro compounds are classified as harmful if swallowed.[5]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.

  • Body Protection: A laboratory coat is required. For handling larger quantities, additional protective clothing may be necessary.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation. If significant dust is generated, a NIOSH-approved respirator is recommended.

First Aid Measures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[6]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Storage and Stability

Proper storage is crucial to maintain the integrity and stability of 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid.

Recommended Storage Conditions:

  • Temperature: Store in a cool, dry place. While a specific temperature range is not provided, ambient room temperature is generally acceptable for stable solids. For long-term storage, refrigeration (2-8 °C) can be considered to minimize potential degradation, although this is not explicitly required by available data.

  • Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[5][8]

  • Environment: Store in a well-ventilated area away from incompatible materials.[5]

Stability and Incompatibilities:

  • General Stability: Benzoic acid derivatives and aromatic nitro compounds are generally stable under normal storage conditions.[8]

  • Incompatible Materials:

    • Strong Oxidizing Agents: Avoid contact with strong oxidizing agents.

    • Strong Bases: As a carboxylic acid, it will react with strong bases.[6]

    • Reducing Agents: The nitro group can be reduced, so contact with strong reducing agents should be avoided.[6]

Experimental Protocols

Receiving and Initial Storage Workflow

The following diagram outlines the recommended procedure upon receiving a new shipment of 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid.

Receiving_and_Storage_Workflow Figure 1: Workflow for Receiving and Storing Compound cluster_receiving Receiving cluster_storage Storage Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Visually Check Verify Verify Compound Identity and Purity Inspect->Verify Check Documentation Log Log in Inventory System (Date Received, Lot #) Verify->Log If Correct Store Store in Designated Location (Cool, Dry, Well-Ventilated) Log->Store Label Ensure Container is Clearly Labeled Store->Label Solution_Preparation_Workflow Figure 2: Protocol for Stock Solution Preparation Start Equilibrate Compound to Room Temperature Weigh Weigh Solid in Fume Hood Start->Weigh Transfer Transfer to Volumetric Flask Weigh->Transfer Add_Solvent Add 50-70% of DMSO Transfer->Add_Solvent Dissolve Vortex/Sonicate to Dissolve Add_Solvent->Dissolve Final_Volume Add DMSO to Final Volume Dissolve->Final_Volume Mix Mix Thoroughly Final_Volume->Mix Store_Solution Store Aliquots at -20°C or -80°C Mix->Store_Solution

Caption: Protocol for stock solution preparation.

Applications in Research and Development

2-(4-Methoxyphenoxy)-5-nitrobenzoic acid and its analogs are primarily utilized as intermediates in organic synthesis. The presence of multiple functional groups allows for a variety of chemical transformations. For instance, the nitro group can be reduced to an amine, which can then undergo further reactions, while the carboxylic acid provides a handle for amide or ester formation. These properties make it a useful building block in medicinal chemistry for the synthesis of potential drug candidates. [1][9]

References

  • BASF. (2026, February 12).
  • Sigma-Aldrich. (2025, November 6).
  • Sigma-Aldrich. (2014, June 28).
  • Fisher Scientific. (2021, December 25).
  • ResearchGate. (n.d.). Solubility comparison in methanol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-methoxy-5-nitrobenzoic acid. Retrieved from [Link]

  • Niu, Y., & Wu, L. (2011). 4-(5-Hydroxymethyl-2-methoxyphenoxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1069.
  • ResearchGate. (2019, September 5). Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay?. Retrieved from [Link]

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Application

Application Notes and Protocols for Amide Bond Synthesis: A Guide for Researchers

Introduction: The Critical Role of Amide Bond Formation and an Evaluation of 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid The formation of an amide bond is a cornerstone reaction in organic and medicinal chemistry, forming t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Amide Bond Formation and an Evaluation of 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid

The formation of an amide bond is a cornerstone reaction in organic and medicinal chemistry, forming the backbone of peptides, proteins, and a vast array of pharmaceuticals and advanced materials.[1][2] The direct reaction between a carboxylic acid and an amine is generally inefficient, as it primarily results in the formation of a stable ammonium carboxylate salt.[2] To overcome this, the carboxylic acid must be "activated" into a more electrophilic species that can readily react with a nucleophilic amine. This is achieved through the use of coupling reagents.[2]

This guide provides an in-depth exploration of modern amide bond formation techniques. While the topic of interest is "Coupling reactions using 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid," a thorough review of scientific literature and chemical databases indicates that this specific molecule is not established as a coupling reagent. Instead, it is characterized as a chemical intermediate, likely for the synthesis of more complex molecules.[3][4][5]

Therefore, this document will serve as a comprehensive guide to the principles and protocols of amide coupling reactions, using 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid as a representative carboxylic acid substrate. We will detail the mechanisms and provide step-by-step protocols for two of the most prevalent and effective classes of coupling reagents: carbodiimides (exemplified by EDC) and uronium/aminium salts (exemplified by HATU).

The Chemistry of Amide Bond Formation: Activating the Carboxyl Group

The fundamental principle behind amide bond synthesis is the conversion of a carboxylic acid's hydroxyl group into a better leaving group. Coupling reagents facilitate this by reacting with the carboxylate to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

Mechanism of Carbodiimide-Mediated Coupling (EDC/HOBt)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming an O-acylisourea intermediate. While this intermediate can react directly with an amine, it is prone to racemization (for chiral carboxylic acids) and can rearrange to a stable N-acylurea byproduct.

To mitigate these side reactions, an additive such as 1-hydroxybenzotriazole (HOBt) is almost always included. HOBt intercepts the O-acylisourea to form an active ester, which is more stable and less prone to racemization. This active ester then reacts cleanly with the amine to form the desired amide, regenerating HOBt in the process. The urea byproduct from EDC is water-soluble, facilitating its removal during aqueous workup.

EDC_HOBt_Mechanism RCOOH R-COOH (Carboxylic Acid) O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea Active_Ester HOBt Active Ester O_acylisourea->Active_Ester + HOBt Urea EDC Byproduct (Water-Soluble) O_acylisourea->Urea HOBt HOBt HOBt->Active_Ester Amide Amide Product Active_Ester->Amide + R'-NH2 Amine R'-NH2 (Amine) Amine->Amide

Figure 1: Mechanism of EDC/HOBt mediated amide coupling.

Mechanism of Uronium/Aminium-Based Coupling (HATU)

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient aminium-based coupling reagent.[2] In the presence of a non-nucleophilic base, typically diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a HOAt (1-hydroxy-7-azabenzotriazole) active ester.

The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance, making the resulting active ester significantly more reactive than its HOBt counterpart. This heightened reactivity makes HATU particularly effective for coupling sterically hindered amino acids or for challenging cyclization reactions.

HATU_Mechanism cluster_activation Activation RCOOH R-COOH (Carboxylic Acid) Active_Ester HOAt Active Ester (Highly Reactive) RCOOH->Active_Ester + HATU, Base HATU HATU HATU->Active_Ester Base Base (DIPEA) Base->Active_Ester Amide Amide Product Active_Ester->Amide + R'-NH2 Byproduct Tetramethylurea + HOAt Active_Ester->Byproduct:w Amine R'-NH2 (Amine) Amine->Amide

Figure 2: Mechanism of HATU mediated amide coupling.

Experimental Protocols

The following protocols provide a general framework for amide bond formation. The specific quantities and reaction times should be optimized for each unique substrate combination. Here, 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid is used as the model carboxylic acid.

Protocol A: EDC/HOBt Mediated Coupling

This protocol is a robust and widely used method for routine amide synthesis.

Materials and Reagents:

Reagent M.W. ( g/mol ) Equivalents
2-(4-Methoxyphenoxy)-5-nitrobenzoic acid 289.24 1.0
Amine (Primary or Secondary) Varies 1.1
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) 191.70 1.2
HOBt (1-Hydroxybenzotriazole) 135.12 1.2
DIPEA (N,N-Diisopropylethylamine) 129.24 2.0

| Anhydrous Solvent (DCM or DMF) | - | - |

Step-by-Step Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid (1.0 eq).

  • Dissolution: Dissolve the carboxylic acid in a suitable anhydrous solvent, such as dichloromethane (DCM) or dimethylformamide (DMF) (approx. 0.1-0.5 M concentration).

  • Addition of Reagents: Add the amine (1.1 eq), HOBt (1.2 eq), and a tertiary amine base like DIPEA (2.0 eq) to the solution.[2]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the initial exothermic reaction and minimize side reactions.

  • Activation: Slowly add EDC (1.2 eq) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup:

    • Once the reaction is complete, dilute the mixture with the reaction solvent (e.g., ethyl acetate or DCM).

    • Wash the organic layer sequentially with a saturated aqueous NaHCO₃ solution, followed by brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol B: HATU Mediated Coupling

This protocol is recommended for more challenging couplings, including those with sterically hindered substrates or for minimizing racemization.

Materials and Reagents:

Reagent M.W. ( g/mol ) Equivalents
2-(4-Methoxyphenoxy)-5-nitrobenzoic acid 289.24 1.0
Amine (Primary or Secondary) Varies 1.1
HATU 380.23 1.1
DIPEA (N,N-Diisopropylethylamine) 129.24 2.0

| Anhydrous Solvent (DMF) | - | - |

Step-by-Step Procedure:

  • Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid (1.0 eq) in anhydrous DMF.

  • Pre-activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15-20 minutes at room temperature.[2] This pre-activation step generates the highly reactive HOAt ester.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-6 hours. The reaction is typically much faster than EDC/HOBt couplings. Monitor progress by TLC or LC-MS.

  • Workup:

    • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer with a saturated aqueous NaHCO₃ solution, followed by brine, to remove the DMF and byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Workflow Visualization

Amide_Synthesis_Workflow Start Start: Dry Glassware under Inert Atmosphere Dissolve Dissolve Carboxylic Acid in Anhydrous Solvent Start->Dissolve Add_Reagents Add Amine & Coupling Reagents Dissolve->Add_Reagents Reaction Stir at RT (2-24h) Add_Reagents->Reaction Monitor Monitor Progress (TLC / LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup (Wash with NaHCO₃, Brine) Monitor->Workup Complete Dry Dry Organic Layer (MgSO₄ or Na₂SO₄) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Pure Amide Product Purify->End

Figure 3: General workflow for amide coupling reactions.

Trustworthiness and Self-Validation

The protocols described are self-validating systems. The progress of the reaction can and should be meticulously monitored using standard analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC Analysis: Compare the reaction mixture against spots of the starting carboxylic acid and amine. The disappearance of the starting materials and the appearance of a new, typically less polar, product spot indicates reaction progression.

  • LC-MS Analysis: This provides definitive confirmation of product formation by identifying the molecular weight of the desired amide. It is also invaluable for identifying any potential side products.

Successful purification via column chromatography, followed by characterization of the final product (e.g., by NMR spectroscopy), provides the ultimate validation of the protocol's success.

Conclusion

While 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid is not a coupling reagent, it serves as an excellent example of a carboxylic acid substrate that can be effectively converted to a wide range of amides using standard, high-efficiency coupling protocols. The choice between a carbodiimide-based method like EDC/HOBt and a more potent uronium-based reagent like HATU depends on the specific substrates' reactivity, steric hindrance, and propensity for racemization. By understanding the underlying mechanisms and following these detailed protocols, researchers can confidently and efficiently synthesize the amide bonds crucial to their work in drug discovery and materials science.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile. Retrieved from a URL provided by the grounding tool.
  • Chem-Impex International. (n.d.). 2-Methoxy-5-nitrobenzoic acid. Retrieved from a URL provided by the grounding tool.
  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide. Retrieved from a URL provided by the grounding tool.

  • ChemicalBook. (n.d.). 2-(4-METHOXYPHENOXY)-5-NITROBENZOIC ACID | 33459-12-0. Retrieved from a URL provided by the grounding tool.[3]

  • Alfa Chemistry. (n.d.). CAS 33459-12-0 2-(4-methoxyphenoxy)-5-nitrobenzoic acid. Retrieved from a URL provided by the grounding tool.[4]

  • Google Patents. (2010). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound. Retrieved from a URL provided by the grounding tool.
  • Francis, M. B., et al. (2017). ortho-Methoxyphenols as Convenient Oxidative Bioconjugation Reagents with Application to Site-Selective Heterobifunctional Cross-Linkers. PubMed. Retrieved from a URL provided by the grounding tool.
  • ChemicalBook. (n.d.). 2-(4-methoxyphenoxy)-5-nitrobenzoic acid. Retrieved from a URL provided by the grounding tool.[5]

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from a URL provided by the grounding tool.
  • BOC Sciences. (n.d.). CAS 59338-84-0 (4-AMINO-2-METHOXY-5-NITROBENZOIC ACID). Retrieved from a URL provided by the grounding tool.
  • ResearchGate. (n.d.). Formation of 4-methoxybenzoic acid from 4-methoxy acetophenone. Retrieved from a URL provided by the grounding tool.
  • PrepChem.com. (n.d.). Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. Retrieved from a URL provided by the grounding tool.
  • National Institutes of Health (NIH). (n.d.). Introduction to Peptide Synthesis. PMC. Retrieved from a URL provided by the grounding tool.
  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from a URL provided by the grounding tool.
  • Micklefield, J., et al. (2022). Merging enzymes with chemocatalysis for amide bond synthesis. PubMed. Retrieved from a URL provided by the grounding tool.[1]

  • Distefano, M. D., et al. (2019). Methoxy-Substituted Nitrodibenzofuran-Based Protecting Group with an Improved Two-Photon Action Cross-Section for Thiol Protection in Solid Phase Peptide Synthesis. The Journal of Organic Chemistry. Retrieved from a URL provided by the grounding tool.
  • Southwest University. (2019). Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. PubMed. Retrieved from a URL provided by the grounding tool.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Amides from 6-Bromo-3-methoxy-2-methylbenzoic acid. Retrieved from a URL provided by the grounding tool.[2]

  • National Institutes of Health (NIH). (n.d.). Ynamide Coupling Reagents: Origin and Advances. PMC. Retrieved from a URL provided by the grounding tool.
  • PubMed. (2009). 2,4,5-trimethoxycinnamic acid: the major metabolite of alpha-asarone, retains most of the pharmacological properties of alpha-asarone. Retrieved from a URL provided by the grounding tool.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid

Ticket ID: #SNAR-OPT-2024 Subject: Yield Optimization & Troubleshooting for Diaryl Ether Synthesis Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SNAR-OPT-2024 Subject: Yield Optimization & Troubleshooting for Diaryl Ether Synthesis Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Chemical Logic

You are attempting to synthesize 2-(4-methoxyphenoxy)-5-nitrobenzoic acid via a Nucleophilic Aromatic Substitution (


).

The Core Challenge: While the nitro group at the 5-position activates the 2-chloro position (para-relationship), the presence of the carboxylic acid group at position 1 creates an electronic and solubility conflict. The carboxylate anion formed under basic conditions is electron-donating, which slightly deactivates the ring toward nucleophilic attack. Furthermore, the primary yield-killer in this reaction is competitive hydrolysis , where hydroxide ions (if present) displace the chlorine to form 2-hydroxy-5-nitrobenzoic acid instead of the desired ether.

The Solution: To maximize yield, we must shift from "classical" aqueous Ullmann conditions to an Anhydrous Activated


 Protocol . This eliminates water, preventing hydrolysis, and uses a polar aprotic solvent to strip the cation from the phenoxide nucleophile, drastically increasing its reactivity.

Recommended Protocol (High-Yield)

Method: Anhydrous


 in Polar Aprotic Solvent.
Mechanism:  Addition-Elimination (Meisenheimer Complex).
Reagents & Stoichiometry
ComponentRoleEquiv.Notes
2-Chloro-5-nitrobenzoic acid Substrate1.0Must be dry.[1]
4-Methoxyphenol Nucleophile1.1 - 1.2Slight excess drives conversion.
Potassium Carbonate (

)
Base2.5 - 3.0Finely ground. Needs to neutralize -COOH and -OH.
DMF (Dimethylformamide) SolventN/A[0.5 M] concentration. Must be dry.
Copper (I) Iodide (Optional) Catalyst0.05Only required if reaction is sluggish at 100°C.
Step-by-Step Workflow
  • Deprotonation Phase:

    • Charge the reaction vessel with 2-Chloro-5-nitrobenzoic acid (1.0 eq), 4-Methoxyphenol (1.1 eq), and DMF .

    • Critical Step: Add

      
        (2.5 eq) in portions.
      
    • Why: Rapid

      
       evolution can cause foaming. Stir at room temperature for 30 mins to ensure full deprotonation of the acid and phenol.
      
  • Reaction Phase:

    • Heat the mixture to 90–100°C under an inert atmosphere (

      
      ).
      
    • Monitoring: Check HPLC/TLC after 4 hours. The limiting reagent (chloro-acid) should disappear.

    • Note: If using CuI, add it after the deprotonation phase.

  • Workup (Precipitation):

    • Cool the mixture to 50°C.

    • Pour the reaction mixture slowly into Ice Water (5x volume of DMF). The product is currently a soluble potassium salt.

    • Filtration 1: If there is solid residue (unreacted

      
       or Cu salts), filter this before acidification.
      
    • Acidification: Slowly add HCl (2N) to the filtrate with vigorous stirring until pH reaches 1–2.

    • Result: The product will precipitate as a solid.

  • Purification:

    • Filter the precipitate.[1][2] Wash with water to remove DMF and inorganic salts.

    • Recrystallization:[3][4][5] Ethanol/Water or Acetic Acid/Water mixtures are standard for nitrobenzoic acids.

Troubleshooting Guide

Visual Logic Tree (Process Flow)

Troubleshooting Start Issue Detected CheckTLC Check TLC/HPLC Is Starting Material (SM) present? Start->CheckTLC YesSM Yes: Incomplete Conversion CheckTLC->YesSM High SM NoSM No: SM Consumed CheckTLC->NoSM Low SM TempCheck Check Temperature Is T > 90°C? YesSM->TempCheck ImpurityCheck Identify Impurity Is there a yellow solid (mp ~170°C)? NoSM->ImpurityCheck IncreaseT Action: Increase T to 110°C or add 5% CuI TempCheck->IncreaseT No SolventCheck Action: Switch Solvent Use DMSO (Higher T) TempCheck->SolventCheck Yes Hydrolysis Diagnosis: Hydrolysis (2-Hydroxy-5-nitrobenzoic acid) ImpurityCheck->Hydrolysis Yes Tar Diagnosis: Polymerization/Tar Oxidation of Phenol ImpurityCheck->Tar No (Dark Oil) FixHydrolysis Fix: Dry Reagents Switch to Anhydrous DMF Hydrolysis->FixHydrolysis FixTar Fix: Degas Solvents Use N2 Atmosphere Tar->FixTar

Caption: Diagnostic logic flow for identifying yield loss in


 coupling reactions.
Common Failure Modes

Q1: My product is contaminated with a yellow solid that doesn't melt at the expected point.

  • Diagnosis: This is likely 2-hydroxy-5-nitrobenzoic acid .

  • Cause: Water entered the system.[1][2][6] Hydroxide (or water at high temp) is a smaller, harder nucleophile than your phenoxide and will displace the chlorine if given the chance.

  • Fix: Ensure

    
     is anhydrous. Use fresh DMF. Do not use aqueous NaOH unless you are strictly following a low-temp Ullmann protocol.
    

Q2: The reaction turns into a black tar.

  • Diagnosis: Oxidation of 4-methoxyphenol.

  • Cause: Electron-rich phenols (like methoxyphenol) are prone to oxidation to quinones at high temperatures in the presence of oxygen.

  • Fix: You must degas your solvent (sparge with Nitrogen) and run the reaction under an inert blanket (

    
     or Ar).
    

Q3: Upon acidification, the product oils out instead of precipitating.

  • Diagnosis: Inclusion of DMF or impurities lowering the melting point.

  • Fix: Decant the aqueous layer. Dissolve the oil in a minimum amount of hot ethanol, then add water dropwise until cloudy. Let it cool slowly with stirring to induce crystallization.

Mechanistic Insight & Data

Reaction Mechanism: Pathway[7][8]

The reaction proceeds via a Meisenheimer Complex .[7] The nitro group at position 5 is critical; it stabilizes the negative charge accumulated on the ring during the transition state.

Mechanism SM 2-Cl-5-NO2-Benzoate (Electrophile) Complex Meisenheimer Complex (Transition State) SM->Complex Attack Nu 4-OMe-Phenoxide (Nucleophile) Nu->Complex Prod Product (Ether Linkage) Complex->Prod Restoration of Aromaticity LG Chloride Ion (Leaving Group) Complex->LG

Caption: The nitro group (para to Cl) acts as an electron sink, stabilizing the transition state.

Solvent Comparison Data
SolventDielectric ConstantReaction Rate (Rel)Hydrolysis RiskRecommendation
Water 80Slow (Requires Cu)High Avoid
DMF 36.7FastLowPreferred
DMSO 46.7Very FastLowGood (Harder to remove)
Toluene 2.38No ReactionN/AUnsuitable (Salt insoluble)

References

  • Mechanism of

    
    :  Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
    
  • Ullmann-Type Coupling Context: Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. Link

  • Synthesis of Nitrobenzoic Acid Ethers (Patent Analog): Process for preparing 2-nitro-5-(substituted-phenoxy) benzoic acids.[4] US Patent 3,932,497. (Describes the coupling of substituted phenols with halo-nitrobenzoic acids using base). Link

  • Purification of Nitrobenzoic Acids: Organic Syntheses, Coll. Vol. 1, p. 391 (1941); Vol. 2, p. 45 (1922). (Standard workup protocols for nitrobenzoic acid derivatives). Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Chloro-5-nitrobenzoic acid and 4-Methoxyphenol before handling. Nitro compounds can be energetic; avoid excessive heating.

Sources

Optimization

Solubility issues with 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid in water

Technical Support Center: Solubility Optimization for 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid Topic: Troubleshooting Solubility & Formulation Issues Compound ID: 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid (CAS: 33459-12-0...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid

Topic: Troubleshooting Solubility & Formulation Issues Compound ID: 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid (CAS: 33459-12-0) Audience: Research Scientists, Medicinal Chemists, Formulation Specialists

Molecule Profile & Physicochemical Properties

Before addressing specific solubility protocols, it is critical to understand the physicochemical "personality" of this molecule. As a substituted benzoic acid, its solubility is strictly governed by pH and ionization states.

PropertyDataRelevance to Solubility
CAS Number 33459-12-0Unique Identifier
Molecular Formula

Hydrophobic aromatic core
Molecular Weight 289.24 g/mol Small molecule, typically permeable
pKa (Predicted) ~2.1 - 2.5Critical: Highly acidic due to the 5-nitro and 2-phenoxy substitution.
LogP (Estimated) ~2.5 - 3.0Moderately lipophilic; requires organic co-solvents in non-ionized form.
Appearance Yellow Crystalline SolidNitro groups often impart yellow color; potential light sensitivity.

The Solubility Mechanism (Scientific Grounding)

The primary challenge with 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid is its behavior as a hydrophobic weak acid .

  • Low pH (Acidic Environment): In water or acidic buffers (pH < pKa), the molecule exists in its protonated, neutral form (

    
    ). This form is lipophilic and poorly soluble in water, leading to precipitation or "crashing out."
    
  • High pH (Basic Environment): At pH levels significantly above the pKa (pH > 4.5), the carboxylic acid deprotonates to form the carboxylate anion (

    
    ). This charged species is highly water-soluble due to ion-dipole interactions with water molecules.
    

Visualizing the Equilibrium:

SolubilityEquilibrium cluster_0 Aqueous Environment Solid Solid Powder (Low Solubility) Neutral Neutral Species (Solution) R-COOH (Hydrophobic) Solid->Neutral Dissolution (Slow in Water) Ionized Ionized Species R-COO⁻ + H⁺ (Hydrophilic/Soluble) Neutral->Ionized pH > pKa (Deprotonation) Ionized->Neutral pH < pKa (Protonation)

Figure 1: The pH-dependent solubility equilibrium.[1] Shifting the equilibrium to the right (Ionized) is the key to aqueous stability.

Troubleshooting Guide & FAQs

Q1: I am trying to dissolve the powder directly in water, but it floats or stays as a suspension. What is wrong?

Diagnosis: You are likely using deionized water (pH ~5.5-6.0, but unbuffered) or the compound is acidifying the water locally, keeping the pH near its pKa. The solid is the free acid form, which has a rigid crystal lattice and low water solubility.

Solution: The "Salt Switch" Method Instead of water, use a mild base to convert the acid to its sodium salt in situ.

  • Weigh the target amount of powder.

  • Add a stoichiometric equivalent (1:1 molar ratio) of Sodium Bicarbonate (

    
    )  or Sodium Hydroxide (
    
    
    
    )
    .
  • Add water. The base will deprotonate the carboxylic acid, instantly improving solubility.

    • Note:

      
       is gentler and prevents "pH burn," but 
      
      
      
      is more efficient for high concentrations.
Q2: My stock solution in DMSO is clear, but when I dilute it into my cell culture medium, it precipitates. Why?

Diagnosis: This is the classic "Solvent Shock" phenomenon.

  • Concentration: Your final concentration might exceed the thermodynamic solubility limit of the neutral molecule in the aqueous buffer.

  • pH Mismatch: Cell culture media (pH 7.4) is generally fine, but if you are using a high concentration of the compound (which is acidic), you might be locally dropping the pH, causing the compound to re-protonate and crash out.

Protocol: The "Step-Down" Dilution Do not add 100% DMSO stock directly to the media if the final concentration is high (>100 µM).

  • Intermediate Step: Dilute your DMSO stock 1:10 into PBS (pH 7.4) first. Ensure this intermediate is clear.

  • Final Step: Add this intermediate to your media.

  • Check pH: Ensure your buffer has enough capacity to maintain pH > 5.0 after addition.

Q3: Can I use ethanol instead of DMSO?

Answer: Yes, but with caveats.

  • Pros: Ethanol is easier to remove by evaporation and is sometimes less toxic to specific cell lines than DMSO.

  • Cons: Ethanol is more volatile (concentration changes over time) and generally has a lower solubilizing power for this specific nitro-benzoic derivative compared to DMSO.

  • Recommendation: Use DMSO for long-term frozen stocks. Use Ethanol only if DMSO is strictly contraindicated in your assay.

Q4: Is the compound stable if I heat it to dissolve?

Answer:

  • Thermal Stability: The melting point is 173-175 °C, suggesting good thermal stability for the solid.

  • Solution Stability: Gentle heating (40-50 °C) is acceptable to speed up dissolution.

  • Warning: Avoid boiling or prolonged high heat (>60 °C) in aqueous solution, especially at extreme pH (very acidic or very basic), as the ether linkage (phenoxy group) is generally stable but the nitro group can be sensitive to degradation pathways under extreme stress. Always use sonication (ultrasonic bath) before resorting to heat.

Recommended Experimental Workflow

Use this decision tree to prepare your solutions.

Workflow Start Start: Solid Powder Decision1 Is high conc. (>10 mM) required for storage? Start->Decision1 Goal Goal: Aqueous Assay Solution DMSO Dissolve in 100% DMSO (Stock: 10-100 mM) Decision1->DMSO Yes DirectAq Direct Aqueous Prep Decision1->DirectAq No Step2 Dilute into Buffer (pH 7.4) DMSO->Step2 BaseAdd Add 1 eq. NaOH or NaHCO3 (In-situ Salt Formation) DirectAq->BaseAdd PrecipCheck Check for Precipitate Step2->PrecipCheck PrecipCheck->Goal Clear Sonicate Sonicate / Warm (37°C) PrecipCheck->Sonicate Cloudy BaseAdd->Step2 Sonicate->Goal

Figure 2: Workflow for preparing stable stock and working solutions.

References

  • ChemicalBook . (n.d.). 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid - CAS 33459-12-0 Properties.[2][3][4][5] Retrieved from

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for substituted benzoic acids. (General reference for nitrobenzoic acid pKa trends).
  • Schiffman, S. S., et al. (1999). Selective inhibition of sweetness by the sodium salt of +/-2-(4-methoxyphenoxy)propanoic acid. Chemical Senses. (Provides context on the solubility and formulation of structurally related phenoxy-acid salts). Retrieved from

  • Ataman Kimya . (n.d.). Nitrobenzoic Acid Properties and Solubility. Retrieved from

(Note: While specific experimental solubility data for CAS 33459-12-0 is sparse in public literature, the protocols above are derived from standard medicinal chemistry practices for nitrobenzoic acid derivatives.)

Sources

Troubleshooting

Overcoming steric hindrance in 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid reactions

Technical Support Center: 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid Reactions Welcome to the technical support guide for navigating the synthetic challenges associated with 2-(4-methoxyphenoxy)-5-nitrobenzoic acid. This r...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid Reactions

Welcome to the technical support guide for navigating the synthetic challenges associated with 2-(4-methoxyphenoxy)-5-nitrobenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common issues, particularly those arising from steric hindrance, and provide actionable troubleshooting strategies and in-depth scientific explanations.

Understanding the Challenge: The Impact of Steric Hindrance

2-(4-Methoxyphenoxy)-5-nitrobenzoic acid is a valuable building block, but its structure presents a significant challenge: steric hindrance. The bulky 4-methoxyphenoxy group at the ortho position to the carboxylic acid creates a crowded environment.[1] This crowding can impede the approach of reagents, particularly large nucleophiles, to the carboxylic acid's carbonyl carbon, thereby slowing down or even preventing desired reactions like amidation or esterification.

Furthermore, the electronic properties of the substituents play a crucial role. The nitro group is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid by stabilizing the carboxylate anion through inductive and resonance effects.[2][3][4][5] While this enhanced acidity can be beneficial in some contexts, it doesn't fully counteract the physical barrier imposed by the adjacent bulky group.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address problems you may encounter in the lab.

Issue 1: Low or No Yield in Amidation Reactions

Question: I am attempting to form an amide bond with 2-(4-methoxyphenoxy)-5-nitrobenzoic acid and a primary/secondary amine using standard coupling reagents (like DCC/HOBt), but I'm getting very low yields or no product at all. What's going wrong?

Answer: This is a classic case of steric hindrance. The bulky ortho-substituent is likely preventing the amine from effectively attacking the activated carboxylic acid intermediate. Standard coupling reagents may not be potent enough to overcome this barrier.

Troubleshooting Steps:

  • Switch to a More Powerful Coupling Reagent:

    • Phosphonium Salts: Reagents like BOP, PyBOP, and HBTU are known to be effective for sterically hindered couplings.[6][7]

    • Uronium/Aminium Salts: HATU, HCTU, and COMU are highly reactive and often succeed where other reagents fail, especially with challenging substrates.[6][7] These reagents form highly activated esters that are more susceptible to nucleophilic attack.[7]

  • Consider a Two-Step Acyl Halide Formation:

    • Convert the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[8][9] This intermediate is significantly more electrophilic and can react with even hindered amines. A one-pot procedure using SOCl₂ has been shown to be effective for hindered substrates.[8]

  • Elevate the Reaction Temperature:

    • Increasing the temperature provides the necessary activation energy to overcome the steric barrier. Protocols involving the in situ formation of acyl fluorides followed by reaction with amines at elevated temperatures have proven efficient for hindered substrates.[10]

  • Employ Catalytic Direct Amidation:

    • Boron-based catalysts have emerged as effective promoters for direct amidation, which avoids the generation of stoichiometric waste.[11][12][13] Certain borate esters have shown high reactivity with challenging carboxylic acid and amine pairs.[12]

    • Titanium(IV) fluoride (TiF₄) has also been reported as a catalyst for direct amidation, although its effectiveness can be reduced with ortho-substituted benzoic acids due to steric effects.[14]

dot

Amidation_Troubleshooting Start Low/No Amide Yield CouplingReagent Use Stronger Coupling Reagent (e.g., HATU, PyBOP) Start->CouplingReagent Strategy 1 AcylHalide Convert to Acyl Halide (e.g., SOCl₂) Start->AcylHalide Strategy 2 Temp Increase Reaction Temperature Start->Temp Strategy 3 Catalysis Use Catalytic Direct Amidation Start->Catalysis Strategy 4 Success Successful Amidation CouplingReagent->Success AcylHalide->Success Temp->Success Catalysis->Success

Caption: Troubleshooting workflow for low-yield amidation.

Issue 2: Difficulty with Diaryl Ether Bond Formation (Ullmann Condensation)

Question: I am trying to synthesize a related diaryl ether via an Ullmann condensation, but the reaction is sluggish and gives poor yields. How can I improve this?

Answer: The Ullmann reaction is notoriously sensitive to steric hindrance.[15][16][17] The bulky groups on your benzoic acid derivative are likely hindering the formation of the key copper-phenoxide intermediate and its subsequent coupling with the aryl halide.

Troubleshooting Steps:

  • Ligand-Accelerated Catalysis:

    • Modern Ullmann-type reactions often employ ligands to accelerate the catalytic cycle. Picolinic acid has been shown to be an effective ligand for the copper-catalyzed O-arylation of phenols, even with sterically hindered substrates.[18][19][20]

  • Optimize the Base and Solvent:

    • Strong, non-nucleophilic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often superior to weaker bases.[15][18]

    • Aprotic polar solvents like DMSO or DMF can facilitate the reaction.[15][18]

  • Consider Palladium-Catalyzed Alternatives:

    • The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds and has analogous C-O coupling variants.[21][22] These reactions often employ bulky, electron-rich phosphine ligands that can accommodate sterically demanding substrates.[23][24]

dot

Ullmann_Troubleshooting cluster_solutions Potential Solutions Problem {Poor Ullmann Condensation Yield | Steric Hindrance} Ligand Ligand Addition Use Picolinic Acid to accelerate Cu-catalyzed reaction. Problem->Ligand BaseSolvent Optimize Conditions Use strong base (K₃PO₄) and polar aprotic solvent (DMSO). Problem->BaseSolvent Pd_Alternative Alternative Catalysis Employ Pd-catalyzed Buchwald-Hartwig C-O coupling. Problem->Pd_Alternative

Caption: Strategies to overcome poor Ullmann condensation yields.

Frequently Asked Questions (FAQs)

Q1: Can I perform reactions on the nitro group without affecting the rest of the molecule?

A1: Yes, the nitro group can be selectively reduced to an amine. This transformation opens up a wide range of subsequent functionalization possibilities. Standard reduction conditions, such as using tin(II) chloride or catalytic hydrogenation (e.g., H₂/Pd-C), are generally compatible with the ether and carboxylic acid functionalities.

Q2: How does the methoxy group on the phenoxy ring influence reactivity?

A2: The methoxy group is an electron-donating group. It increases the electron density on the phenoxy ring, which can influence its reactivity in electrophilic aromatic substitution reactions. However, for reactions involving the benzoic acid moiety, its primary effect is contributing to the overall steric bulk of the ortho substituent.

Q3: Are there any alternative synthetic routes to molecules containing this scaffold that avoid steric hindrance issues?

A3: One potential strategy is to build the molecule in a different order. For instance, one could start with a less hindered nitrobenzoic acid derivative and introduce the 4-methoxyphenoxy group at a later stage via a nucleophilic aromatic substitution (SNAᵣ) reaction, if the aromatic ring is sufficiently activated.

Experimental Protocols

Protocol 1: High-Efficiency Amidation of 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid using HATU

This protocol is designed for sterically hindered amide bond formation.

Materials:

  • 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, dissolve 2-(4-methoxyphenoxy)-5-nitrobenzoic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, gentle heating (40-50 °C) can be applied.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Catalyzed Diaryl Ether Synthesis (Modified Ullmann Condensation)

This protocol is optimized for the formation of sterically hindered diaryl ethers.

Materials:

  • Aryl halide

  • 2-Hydroxy-5-nitrobenzoic acid (or a related phenol)

  • Copper(I) iodide (CuI)

  • Picolinic acid

  • Potassium phosphate (K₃PO₄)

  • Anhydrous DMSO (Dimethyl sulfoxide)

Procedure:

  • To a dry Schlenk tube, add CuI (10 mol %), picolinic acid (20 mol %), and K₃PO₄ (2.0 eq).

  • Add the phenol (1.2 eq) and the aryl halide (1.0 eq).

  • Evacuate and backfill the tube with argon or nitrogen (repeat 3 times).

  • Add anhydrous DMSO via syringe.

  • Heat the reaction mixture to 90-110 °C and stir vigorously.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Data Summary

The choice of coupling reagent is critical for overcoming steric hindrance in amidation reactions. The following table summarizes the relative effectiveness of common reagents for hindered substrates.

Coupling Reagent ClassExamplesRelative Reactivity (Hindered Substrates)Key Features
CarbodiimidesDCC, EDCLowProne to side reactions; often insufficient for hindered cases.[25]
Phosphonium SaltsBOP, PyBOPHighByproducts are generally water-soluble, simplifying workup.[6][7]
Uronium/Aminium SaltsHBTU, HATU, HCTUVery HighHighly efficient, rapid reactions; HATU is particularly effective for difficult couplings.[6][7]

References

  • The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. Available at: [Link]

  • Is nitrobenzene more reactive than benzoic acid for class 11 chemistry CBSE. (2024, July 1). Vedantu. Retrieved from [Link]

  • Why is 4-Nitrobenzoic Acid a Stronger Acid Than Benzoic Acid? (2025, February 13). Jiangsu Run'an Pharmaceutical Co. Ltd. Retrieved from [Link]

  • Various Authors. (2019, January 9). P-nitrobenzoic acid is a stronger acid than benzoic acid. Why? Quora. Retrieved from [Link]

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  • Substituent Effects on Acidity. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

  • Mechanisms for the activation of carboxylic acid in amide bond... (n.d.). ResearchGate. Retrieved from [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (n.d.). Mendeley. Retrieved from [Link]

  • TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. (2024, February 2). Royal Society of Chemistry. Retrieved from [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. (2020, February 10). Indo American Journal of Pharmaceutical Research. Retrieved from [Link]

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  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies. Retrieved from [Link]

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Optimization

Resolving NMR peak overlap in 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid

Technical Support Center: NMR Spectroscopy Introduction Welcome to the technical support guide for resolving common challenges in the NMR analysis of 2-(4-methoxyphenoxy)-5-nitrobenzoic acid. This molecule, with its two...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Spectroscopy

Introduction

Welcome to the technical support guide for resolving common challenges in the NMR analysis of 2-(4-methoxyphenoxy)-5-nitrobenzoic acid. This molecule, with its two distinct aromatic rings, frequently presents a challenge for researchers due to the overlapping of proton signals in the aromatic region of the ¹H NMR spectrum. This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve these peak overlaps, moving from simple experimental adjustments to more advanced spectroscopic techniques. Our goal is to empower you to obtain a clean, well-resolved spectrum for unambiguous structural confirmation and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm seeing a crowded, uninterpretable multiplet in the aromatic region of my ¹H NMR spectrum. What is causing this overlap?

A1: Understanding the Source of Peak Overlap

The structure of 2-(4-methoxyphenoxy)-5-nitrobenzoic acid contains seven aromatic protons distributed across two separate ring systems.

  • Ring A (Nitrobenzoic acid moiety): This ring has three protons (H-3, H-4, H-6). The strong electron-withdrawing effects of the nitro (-NO₂) and carboxylic acid (-COOH) groups, combined with the electron-donating effect of the ether oxygen, create distinct electronic environments. These protons will likely appear as complex multiplets (doublets or doublet of doublets) due to ortho and meta coupling.

  • Ring B (Methoxyphenoxy moiety): This para-substituted ring has four protons that typically present as two distinct doublets in an AA'BB' system.

The chemical shifts of all seven of these aromatic protons often fall within a narrow range (typically ~6.8-8.5 ppm), leading to significant signal overlap that complicates direct interpretation, coupling constant analysis, and accurate integration.

Q2: What is the simplest and most direct method I can try to resolve these overlapping aromatic signals?

A2: Altering the NMR Solvent System.

The first and most effective troubleshooting step is often to re-acquire the spectrum in a different deuterated solvent.[1] The interactions between the solvent and your analyte can cause significant changes in the chemical shifts of protons, a phenomenon known as the Anisotropic Solvent-Induced Shift (ASIS), particularly when using aromatic solvents.[2][3][4] Aromatic solvents like benzene-d₆ create a magnetic field that can shield or deshield specific protons based on their spatial orientation relative to the solvent molecule, often spreading out crowded signals.[5]

Proton AssignmentTypical δ in CDCl₃ (ppm)Expected δ in Benzene-d₆ (ppm)Rationale for Shift
H-6 (Nitro-Ring)~8.4 (dd)~8.1 (dd)Upfield shift due to shielding from benzene ring current.
H-4 (Nitro-Ring)~7.9 (dd)~7.6 (dd)Upfield shift.
H-3 (Nitro-Ring)~7.2 (d)~6.9 (d)Upfield shift.
H-2'/6' (Methoxy-Ring)~7.0 (d)~6.8 (d)Moderate upfield shift.
H-3'/5' (Methoxy-Ring)~6.9 (d)~6.7 (d)Moderate upfield shift.
-OCH₃~3.8 (s)~3.4 (s)Significant upfield shift due to proximity to aromatic solvent.
-COOH~11.5 (br s)~11.8 (br s)Shift is variable and dependent on H-bonding.
  • Sample Preparation: Prepare at least two NMR samples with identical concentrations (e.g., 10 mg) of your compound. Dissolve the first in ~0.6 mL of a standard solvent like CDCl₃ or DMSO-d₆. Dissolve the second in ~0.6 mL of an aromatic solvent like Benzene-d₆.[2]

  • Internal Standard: Add a consistent internal standard (e.g., Tetramethylsilane, TMS) to each tube for accurate referencing.

  • Acquisition: Acquire standard ¹H NMR spectra for each sample under identical experimental conditions (e.g., temperature, number of scans).

  • Analysis: Process and compare the spectra to identify the solvent system that provides the optimal peak dispersion.

G start Start: Overlapping Aromatic Signals solvent Q2: Change NMR Solvent (e.g., CDCl₃ to Benzene-d₆) start->solvent check_res Is Resolution Sufficient? solvent->check_res temp Q3: Vary Acquisition Temperature check_res->temp No finish End: Peaks Resolved & Assigned check_res->finish  Yes check_res2 Is Resolution Sufficient? temp->check_res2 lsr Q4: Use Lanthanide Shift Reagent check_res2->lsr No check_res2->finish  Yes check_res3 Is Resolution Sufficient? lsr->check_res3 two_d Q5: Employ 2D NMR (COSY, HSQC, HMBC) check_res3->two_d No check_res3->finish  Yes finish_no End: Re-evaluate Structure or Purity check_res3->finish_no Persistent Issues two_d->finish

Caption: Decision tree for resolving NMR peak overlap.

Q3: Changing the solvent helped, but some signals are still too close for comfort. What is the next logical step?

A3: Varying the Acquisition Temperature.

Acquiring spectra at different temperatures can sometimes resolve overlapping signals, although it is often less dramatic than a solvent change for rigid aromatic systems.[6] Temperature variations primarily affect:

  • Molecular Conformation: While the core aromatic rings are rigid, rotation around the ether linkage can be influenced by temperature, slightly altering the chemical environment of nearby protons.

  • Hydrogen Bonding: The chemical shift of the carboxylic acid proton is highly temperature-dependent. Changes in hydrogen bonding can also subtly influence the shifts of protons on the nitrobenzoic acid ring.[7]

This technique is generally more effective for molecules with conformational flexibility or protons involved in dynamic exchange processes.[1]

Q4: The overlap is persistent. Is there a chemical method to spread the signals apart without changing the fundamental structure?

A4: Yes, by using Lanthanide Shift Reagents (LSRs).

LSRs are paramagnetic complexes, typically of Europium (Eu) or Praseodymium (Pr), that can be added directly to your NMR sample.[8] They function by reversibly coordinating to Lewis basic sites on the analyte molecule—in this case, the carbonyl oxygen of the carboxylic acid and the ether oxygens.[7][9]

The paramagnetic metal creates a powerful local magnetic field that induces large changes in the chemical shifts of nearby protons. This effect, known as the Lanthanide-Induced Shift (LIS), is highly dependent on the distance and angle of the proton from the lanthanide ion.[10] Protons closer to the binding site will experience a much larger shift, effectively "pulling" them away from other signals in the spectrum.

  • Europium-based reagents (e.g., Eu(fod)₃): Typically induce downfield shifts.[11]

  • Praseodymium-based reagents (e.g., Pr(fod)₃): Typically induce upfield shifts.[12]

G cluster_molecule 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid COOH Carboxylic Acid (-COOH) (Primary Binding Site) EtherO Ether Oxygen (-O-) (Secondary Binding Site) AromaticH_near Nearby Aromatic Protons (e.g., H-6, H-3) AromaticH_far Distant Aromatic Protons (e.g., H-3'/5') LSR LSR (e.g., Eu(fod)₃) LSR->COOH Coordinates (Strongly) LSR->EtherO Coordinates (Weakly) Spectrum Resulting NMR Spectrum p1->Spectrum Large Induced Shift (Δδ) p2->Spectrum Small Induced Shift (Δδ)

Caption: LSRs bind to Lewis basic sites, inducing large shifts on nearby protons.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your compound (~10-15 mg in ~0.6 mL CDCl₃).

  • Prepare LSR Stock: Prepare a concentrated solution of the LSR (e.g., 20 mg Eu(fod)₃ in 0.5 mL CDCl₃).

  • Titration: Add a small aliquot (e.g., 5-10 µL) of the LSR stock solution to your NMR tube. Shake well.

  • Acquire & Analyze: Re-acquire the ¹H NMR spectrum. Observe the changes in chemical shifts. Protons closer to the binding sites will have shifted more significantly.

  • Repeat: Continue adding small aliquots of the LSR stock and acquiring spectra until sufficient peak separation is achieved. Be aware that excessive LSR can cause significant line broadening, which reduces resolution.[9]

Q5: I need unambiguous proof of my assignments. What is the most powerful technique at my disposal?

A5: 2D NMR Spectroscopy.

When simpler methods are insufficient, two-dimensional (2D) NMR experiments provide the most definitive data for resolving overlap and assigning complex structures.[13] These experiments add a second frequency dimension, allowing correlations between nuclei to be visualized as cross-peaks.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[14][15] A cross-peak between two signals in a COSY spectrum confirms that those two protons are on adjacent carbons. This is invaluable for "walking" along the proton framework of each separate aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbon atoms they are directly attached to (a one-bond correlation).[16][17] It helps assign carbon signals and confirms which protons belong to which carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[14][17] This is extremely powerful for connecting different parts of the molecule. For instance, you would expect to see an HMBC correlation from the methoxy (-OCH₃) protons to the carbon they are attached to (C-4') and the adjacent carbons (C-3' and C-5'), definitively assigning that entire ring system.

G p1->p3 p1->p7 yaxis ¹H Chemical Shift (ppm, F1) xaxis ¹H Chemical Shift (ppm, F2) diag1 diag2 crosspeak crosspeak2 label_diag1 H-a label_diag2 H-b label_cross Cross-peak (H-a coupled to H-b) c1->c2 r1->r2

Caption: A COSY cross-peak indicates through-bond coupling between two protons.

Reference List

  • Sanders, J. K. M., & Williams, D. H. (1973). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. Chemical Reviews, 73(5), 553-572.

  • BenchChem. (2025). Lanthanide Shift Reagents: A Comparative Guide to Applications and Limitations in Modern NMR Spectroscopy.

  • Sigma-Aldrich. NMR Solvents.

  • BenchChem. (2025). Technical Support Center: Resolving Peak Overlaps in NMR Spectra of Aromatic Imines.

  • Sievers, R. E. (Ed.). (2012). Nuclear magnetic resonance shift reagents. Academic Press.

  • Scribd. Lanthanide Shift Reagents in NMR.

  • Slideshare. Lanthanide shift reagents in nmr.

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy.

  • University of Calgary. Chemical shifts.

  • Laszlo, P. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 3, 207-331.

  • Reddit r/chemhelp. (2022). How does solvent choice effect chemical shift in NMR experiments?

  • Wang, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Planta Medica, 89(15), 1509-1518.

  • BenchChem. (2025). Technical Support Center: Resolving Peak Overlap in ¹H NMR of Aromatic Thioureas.

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy.

  • Compound Interest. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.

  • University of Ottawa NMR Facility Blog. (2007). Improve Your Chemical Shift Resolution Without Going to Higher Fields.

  • San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

  • Agilent Technologies. GC Troubleshooting Guide.

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them.

  • University of Leeds. ¹H NMR Spectroscopy.

  • EPFL. 2D NMR.

  • Kolonko, K. (2021). Interpreting Aromatic NMR Signals.

  • UCSD NMR Facility. Trouble Shooting Page.

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Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid

A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid For researchers and professionals in drug development, a comprehensive understanding of a molecule's stru...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid

For researchers and professionals in drug development, a comprehensive understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone analytical technique for unambiguous structure elucidation of organic molecules. This guide provides an in-depth analysis of the 1H NMR spectrum of 2-(4-methoxyphenoxy)-5-nitrobenzoic acid, a compound of interest in medicinal chemistry. We will delve into the theoretical underpinnings of its spectral features, present a detailed experimental protocol for data acquisition, and offer a comparative analysis with structurally related molecules.

The Structural Landscape: Predicting the 1H NMR Spectrum

The structure of 2-(4-methoxyphenoxy)-5-nitrobenzoic acid incorporates three key functionalities that dictate the chemical environment of its protons and, consequently, their resonance frequencies in a 1H NMR spectrum: a benzoic acid ring, a phenoxy ether linkage, and a nitro group. The interplay of electron-donating and electron-withdrawing effects of these substituents governs the chemical shifts (δ) of the aromatic protons.

The protons on an aromatic ring typically resonate in the region of 6.5-8.0 ppm[1]. The carboxylic acid group is a moderate deactivating group, while the nitro group is a strong electron-withdrawing group, which will deshield the protons on the benzoic acid ring, shifting them downfield. Conversely, the methoxy group on the phenoxy ring is an electron-donating group, which will shield the protons on that ring, moving them upfield.

A detailed prediction of the chemical shifts and coupling patterns is presented in Table 1.

Table 1: Predicted 1H NMR Data for 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid (in DMSO-d₆, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-6~8.3d~2.5Ortho to the strongly electron-withdrawing nitro group and the carboxylic acid.
H-4~8.1dd~9.0, 2.5Meta to the nitro group and ortho to the carboxylic acid.
H-3~7.2d~9.0Ortho to the phenoxy group and meta to the carboxylic acid.
H-2', H-6'~7.0d~9.0Ortho to the electron-donating methoxy group.
H-3', H-5'~6.9d~9.0Meta to the electron-donating methoxy group.
OCH₃~3.8s-Singlet for the methoxy group protons.[2]
COOH~13.0br s-Broad singlet for the acidic carboxylic acid proton.[3]

Note: Predicted values are based on the analysis of substituent effects and data from similar compounds. Actual experimental values may vary slightly.

Visualizing the Molecule and its Proton Environments

To further clarify the proton assignments, the molecular structure with labeled protons is provided below.

Caption: Molecular structure of 2-(4-methoxyphenoxy)-5-nitrobenzoic acid with proton labeling.

Experimental Protocol for 1H NMR Spectrum Acquisition

The following protocol outlines a standardized procedure for acquiring a high-quality 1H NMR spectrum of 2-(4-methoxyphenoxy)-5-nitrobenzoic acid.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of 2-(4-methoxyphenoxy)-5-nitrobenzoic acid.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.[4]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[5][6]

2. NMR Spectrometer Setup:

  • The spectrum should be acquired on a 400 MHz (or higher) NMR spectrometer.

  • Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: A delay of 1-5 seconds between pulses is recommended to allow for full spin relaxation.

  • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the peaks to determine the relative number of protons corresponding to each signal.

  • Analyze the coupling patterns (multiplicities and coupling constants) to deduce the connectivity of the protons.

Comparative Spectral Analysis

To provide a deeper understanding of the substituent effects on the 1H NMR spectrum, we will compare the expected spectrum of 2-(4-methoxyphenoxy)-5-nitrobenzoic acid with that of two related compounds: 2-phenoxybenzoic acid and 4-nitroanisole.

Table 2: Comparison of 1H NMR Chemical Shifts (δ, ppm) for Aromatic Protons

CompoundH-3H-4H-6H-2'/H-6'H-3'/H-5'
2-(4-Methoxyphenoxy)-5-nitrobenzoic acid (Predicted) ~7.2~8.1~8.3~7.0~6.9
2-Phenoxybenzoic acid [7]~7.1~7.4~8.1~7.2~7.4
4-Nitroanisole [8]---~6.96~8.20

This comparison highlights the significant downfield shift of the protons on the benzoic acid ring in our target molecule due to the strong electron-withdrawing effect of the nitro group at the 5-position. In contrast, the protons on the phenoxy ring are shifted slightly upfield due to the electron-donating nature of the methoxy group.

Workflow for Spectral Interpretation

The logical flow for interpreting the 1H NMR spectrum of an unknown aromatic compound like 2-(4-methoxyphenoxy)-5-nitrobenzoic acid is outlined in the following diagram.

spectral_interpretation_workflow cluster_data_acquisition Data Acquisition & Processing cluster_initial_analysis Initial Spectral Analysis cluster_detailed_analysis Detailed Structural Elucidation cluster_verification Structure Verification A Acquire 1H NMR Spectrum B Process Data (FT, Phasing, Baseline Correction) A->B C Calibrate to Internal Standard (TMS) B->C D Identify Number of Unique Proton Signals C->D E Determine Integration Ratios D->E F Analyze Chemical Shift Regions (Aromatic, Aliphatic, etc.) E->F G Analyze Multiplicity and Coupling Constants (J-values) F->G H Propose Fragment Structures G->H I Assemble Fragments Based on Connectivity H->I J Compare with Predicted Spectrum and Literature Data I->J K Consider 2D NMR Experiments (COSY, HSQC) if necessary J->K L Final Structure Assignment K->L

Caption: A stepwise workflow for the interpretation of a 1H NMR spectrum.

Conclusion

The 1H NMR spectrum of 2-(4-methoxyphenoxy)-5-nitrobenzoic acid is a rich source of structural information. A thorough analysis of the chemical shifts, integration, and coupling patterns, guided by an understanding of substituent effects, allows for the unambiguous assignment of all proton signals. This guide provides a framework for researchers to not only interpret the spectrum of this specific molecule but also to apply these principles to the structural elucidation of other complex organic compounds. The combination of predictive analysis, a robust experimental protocol, and comparative data provides a comprehensive and self-validating approach to NMR spectroscopy in a research and development setting.

References

  • Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. ResearchGate. [Link]

  • Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. ACS Publications. [Link]

  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Doc Brown's Chemistry. [Link]

  • 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [Link]

  • APPENDIX 2 - DSpace@MIT. [Link]

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Comparative

A Comparative Guide to 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and biological activities. This guide provides an in-...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and biological activities. This guide provides an in-depth, objective comparison of two key intermediates: 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid. While both share a common 5-nitrobenzoic acid core, the substituent at the 2-position—a methoxyphenoxy ether versus a chloro group—imparts distinct chemical properties and reactivity profiles. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic endeavors.

Physicochemical Properties: A Side-by-Side Comparison

A fundamental understanding of the physicochemical properties of these compounds is essential for their effective use in research and development. The following table summarizes their key characteristics.

Property2-(4-Methoxyphenoxy)-5-nitrobenzoic acid2-chloro-5-nitrobenzoic acid
CAS Number 33459-12-0[1]2516-96-3[2]
Molecular Formula C14H11NO6[1]C7H4ClNO4[2]
Molecular Weight 289.24 g/mol [1]201.56 g/mol [2]
Appearance Not specified in available literatureOff-white to light yellow crystalline powder[2][3]
Melting Point 173-175 °C[1]162-168 °C[2][3]
pKa (Predicted) 2.08 ± 0.22[4]Not specified in available literature
LogP (Predicted) 2.9[5]1.946[6]

The higher molecular weight and melting point of 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid are attributed to the larger methoxyphenoxy substituent. The predicted LogP value suggests that the phenoxy-substituted compound is more lipophilic than its chloro-substituted counterpart.

Synthesis and Reactivity: A Tale of Two Substituents

The synthetic routes to these compounds and their subsequent reactivity are largely dictated by the nature of the substituent at the 2-position.

Synthesis

2-chloro-5-nitrobenzoic acid is typically synthesized via the nitration of o-chlorobenzoic acid.[7][8] This electrophilic aromatic substitution is a well-established industrial process.

Experimental Protocol: Synthesis of 2-chloro-5-nitrobenzoic acid[7]
  • Reaction Setup: In a reaction vessel equipped with a stirrer and cooling bath, add 160g of 100% sulfuric acid to 32g of pure o-chlorobenzoic acid and cool the mixture to below 0°C.

  • Nitration: Slowly add a mixture of 16g of 80% nitric acid and 40g of 100% sulfuric acid dropwise over approximately 1 hour, maintaining the temperature below 0°C.

  • Reaction Completion and Work-up: After the addition is complete, allow the mixture to stand at room temperature for 10-12 hours, then slowly heat to 60°C. Pour the reaction mixture onto 400g of ice.

  • Purification: Filter the precipitated 2-chloro-5-nitrobenzoic acid and recrystallize from boiling water to obtain the pure product.

2-(4-Methoxyphenoxy)-5-nitrobenzoic acid is most commonly synthesized through a nucleophilic aromatic substitution reaction, specifically an Ullmann condensation, between 2-chloro-5-nitrobenzoic acid and 4-methoxyphenol.[7] The electron-withdrawing nitro group in the para-position to the chlorine atom activates the aryl halide for nucleophilic attack.

Experimental Protocol: Synthesis of 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid (Ullmann Condensation)

This is a representative protocol based on the principles of the Ullmann condensation.

  • Reaction Setup: In a reaction flask, combine 2-chloro-5-nitrobenzoic acid (1 equivalent), 4-methoxyphenol (1.1 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of copper(I) iodide and 1,10-phenanthroline in a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

  • Reaction Conditions: Heat the mixture to a high temperature (typically 150-200°C) and stir under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction mixture, dilute with water, and acidify with a mineral acid (e.g., HCl) to precipitate the product. Filter the solid, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Reactivity

The primary point of comparison in the reactivity of these two molecules lies in the nature of the group at the 2-position as a leaving group in nucleophilic aromatic substitution (SNAAr) reactions.

2-chloro-5-nitrobenzoic acid is a versatile substrate for SNAAr reactions. The chlorine atom, being a good leaving group, can be readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates.[9] The presence of the electron-withdrawing nitro group para to the chlorine atom significantly facilitates this reaction by stabilizing the negatively charged Meisenheimer complex intermediate.[8][10] This reactivity is extensively utilized in the synthesis of a wide range of derivatives. For instance, it undergoes microwave-assisted, regioselective amination with various amines to yield N-substituted 5-nitroanthranilic acid derivatives, which are precursors to potential drugs.[9]

2-(4-Methoxyphenoxy)-5-nitrobenzoic acid , in contrast, is expected to be significantly less reactive in SNAAr reactions where the methoxyphenoxy group would be the leaving group. Aryl ethers are generally poor leaving groups compared to aryl halides. The C-O bond of the ether is stronger than the C-Cl bond, and the phenoxide ion is a stronger base and thus a poorer leaving group than the chloride ion. Therefore, displacing the methoxyphenoxy group would require much harsher reaction conditions, if it is feasible at all.

The primary utility of 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid lies in its use as a downstream product, where the methoxyphenoxy moiety is a desired structural feature. The reactivity of this compound would then be centered on transformations of the carboxylic acid and nitro groups.

G cluster_synthesis Synthesis cluster_reactivity Reactivity (Nucleophilic Aromatic Substitution) o_chloro_benzoic o-Chlorobenzoic Acid two_chloro_nitro 2-chloro-5-nitrobenzoic acid o_chloro_benzoic->two_chloro_nitro Nitration two_methoxy_nitro 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid two_chloro_nitro->two_methoxy_nitro Ullmann Condensation product_chloro Substituted Product two_chloro_nitro->product_chloro four_methoxy_phenol 4-Methoxyphenol four_methoxy_phenol->two_methoxy_nitro no_reaction Reaction Unlikely two_methoxy_nitro->no_reaction nucleophile Nucleophile (e.g., R-NH2) nucleophile->two_chloro_nitro Good Leaving Group nucleophile->two_methoxy_nitro Poor Leaving Group

Sources

Validation

Reference standard for 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid

Technical Guide: Qualification of 2-(4-Methoxyphenoxy)-5-nitrobenzoic Acid as a Reference Standard Part 1: The Comparative Landscape In pharmaceutical development, 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid serves two crit...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Qualification of 2-(4-Methoxyphenoxy)-5-nitrobenzoic Acid as a Reference Standard

Part 1: The Comparative Landscape

In pharmaceutical development, 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid serves two critical roles: as a potent sweet taste inhibitor (structural analog to Lactisole) and as a process-related impurity in the synthesis of ether-linked pharmacophores (e.g., P2Y12 inhibitors).

When sourcing this material for QC release or stability studies, researchers face a choice between Certified Reference Materials (CRMs) and Reagent Grade options. The choice dictates the validity of your quantitative data.

Performance Matrix: CRM vs. Reagent Grade
FeatureOption A: Certified Reference Material (CRM) Option B: Reagent Grade / Working Standard Impact on Data
Purity Assignment Mass Balance & qNMR (Typically >99.0%)Area% by HPLC (Often >95%)CRM ensures accurate potency calculation. Area% ignores water/solvent content, leading to overestimation of purity.
Traceability NIST/BIPM TraceableVendor Certificate OnlyCRM is required for GMP release testing; Reagent grade is sufficient only for R&D peak identification.
Water Content Measured (KF Titration)Often "Not Determined"Nitrobenzoic acids are hygroscopic. Unmeasured water introduces a 1–3% assay error .
Spectral Data Full Elucidation (1H/13C NMR, MS, IR)Identity Confirmation onlyCRM proves the structure is not an isomer (e.g., 4-nitro vs 5-nitro).

Scientist’s Verdict:

  • For Method Validation (ICH Q2): You must use Option A (CRM) or fully characterize Option B in-house (essentially converting it to a Primary Standard).

  • For Early R&D/Screening: Option B is acceptable if you apply a correction factor for water content.

Part 2: Experimental Validation & Protocols

The nitro group at position 5 and the carboxylic acid moiety create specific analytical challenges: pH-dependent retention and photolytic instability .

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

Objective: Purity assessment and Impurity Profiling.

Mechanism: The carboxylic acid (pKa ~3.5) requires an acidic mobile phase to suppress ionization and prevent peak tailing. The nitro group provides strong UV absorbance at 270 nm.

  • Column: C18 End-capped (e.g., Waters XBridge or Phenomenex Kinetex), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1]

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0 min: 90% A / 10% B

    • 15 min: 10% A / 90% B

    • 20 min: 10% A / 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 270 nm (Primary), 254 nm (Secondary).

  • Temperature: 30°C.

Self-Validating Criteria:

  • Tailing Factor: Must be < 1.5. (If > 1.5, increase TFA concentration or switch to Formic Acid).

  • Resolution: Minimum 2.0 between the main peak and the des-nitro analog (if present).

Protocol 2: Structural Identification (qNMR)

Objective: Absolute purity assignment independent of chromatographic response factors.

  • Solvent: DMSO-d6 (Solubility is poor in CDCl3).

  • Internal Standard: Maleic Acid (Traceable grade) or TCNB.

  • Key Signals (Expected):

    • δ 13.0+ ppm (br s): Carboxylic acid proton (disappears with D2O shake).

    • δ 8.6 ppm (d, J~2.5 Hz): H-6 (Ortho to nitro/carboxyl).

    • δ 8.2 ppm (dd): H-4 (Ortho to nitro).

    • δ 6.9-7.1 ppm (m): Phenoxy ring protons (shielded by ether oxygen).

    • δ 3.8 ppm (s): Methoxy group (-OCH3).

Part 3: Visualization of Analytical Logic

The following diagram illustrates the decision tree for qualifying this standard, highlighting the critical "Stop/Go" decision points based on experimental data.

ReferenceStandardQualification Start Raw Material Receipt (CAS 33459-12-0) Identity Structural ID (IR, MS, 1H-NMR) Start->Identity Purity_Screen Purity Screen (HPLC-UV Area%) Identity->Purity_Screen Decision_Purity Purity > 98.0%? Purity_Screen->Decision_Purity Purification Recrystallization (EtOH/Water) Decision_Purity->Purification No Quantification Assay Assignment (Mass Balance or qNMR) Decision_Purity->Quantification Yes Purification->Purity_Screen Re-test Water_Test Water Content (Karl Fischer) Quantification->Water_Test Residual_Solvent Residual Solvents (GC-HS) Quantification->Residual_Solvent Final_CoA Generate CoA (Primary Standard) Water_Test->Final_CoA Subtract H2O Residual_Solvent->Final_CoA Subtract Volatiles

Caption: Workflow for converting raw 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid into a Qualified Reference Standard.

Part 4: Stability & Handling

Critical Warning: Nitro-aromatics are susceptible to photolytic degradation (reduction of nitro to nitroso/amine species) and hydrolysis (cleavage of the ether bond under extreme pH).

  • Storage: Store at 2–8°C in amber vials. Desiccate to prevent moisture uptake.

  • In Solution: Solutions in Acetonitrile/Water are stable for 24 hours at room temperature. For longer storage, freeze at -20°C.

  • Safety: Nitrobenzoic acids are potential irritants.[2] Handle with standard PPE.

References

  • Johnson, C., Birch, G. G., & MacDougall, D. B. (1994).[3] The effect of the sweetness inhibitor 2(-4-methoxyphenoxy)propanoic acid (sodium salt) (Na-PMP) on the taste of bitter-sweet stimuli. Chemical Senses, 19(4), 349–358.[3] [Link]

  • PubChem. (2025).[2] Compound Summary: 2-(4-methoxyphenoxy)-5-nitrobenzoic acid (CID 12218683). National Library of Medicine. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Methoxyphenoxy)-5-nitrobenzoic acid
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